Ethyl 2-amino-1h-imidazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJGNTZJCFFZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341460 | |
| Record name | ethyl 2-amino-1h-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149520-94-5 | |
| Record name | ethyl 2-amino-1h-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-amino-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-1H-imidazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a 2-aminoimidazole core with an ethyl carboxylate substituent, provides a versatile scaffold for the development of novel therapeutics. This guide details a primary and widely utilized pathway for its synthesis, including a comprehensive experimental protocol, quantitative data, and a visual representation of the reaction workflow.
Primary Synthesis Pathway: Condensation of Diethyl 2-formyl-3-oxosuccinate with Guanidine
One of the most direct and established methods for the synthesis of this compound involves the cyclocondensation of an α-dicarbonyl compound with guanidine. A common and effective precursor is diethyl 2-formyl-3-oxosuccinate, which reacts with guanidine nitrate in the presence of a base to yield the target imidazole.
This reaction follows the general principle of the Marckwald synthesis for 2-aminoimidazoles, where a β-dicarbonyl compound or its equivalent reacts with a guanidine derivative.[1] The process is efficient and provides a straightforward route to the desired product.
Reaction Workflow Diagram
The synthesis can be visualized as a two-step process starting from the generation of the sodium salt of diethyl oxalacetate, followed by formylation and subsequent cyclization with guanidine.
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis. Yields and reaction times can vary based on the specific conditions and scale of the reaction.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Condensation | Diethyl Oxalate, Ethyl Acetate | Sodium Ethoxide | Ethanol | 25-30 | 24 | ~60-70 |
| 2. Formylation | Sodium salt of Diethyl Oxalacetate | Ethyl Formate | Toluene | 25-30 | 12 | ~80-90 |
| 3. Cyclocondensation | Diethyl 2-formyl-3-oxosuccinate, Guanidine Nitrate | Sodium Ethoxide | Ethanol | 78 (Reflux) | 5-7 | ~70-80 |
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for the synthesis of this compound.
Materials and Reagents:
-
Diethyl Oxalate
-
Ethyl Acetate
-
Sodium metal
-
Absolute Ethanol
-
Ethyl Formate
-
Guanidine Nitrate
-
Toluene
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step 1: Preparation of the Sodium Salt of Diethyl Oxalacetate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and ethyl acetate (1 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, continue stirring the mixture at room temperature for 24 hours. The product, the sodium salt of diethyl oxalacetate, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.
Step 2: Synthesis of Diethyl 2-formyl-3-oxosuccinate
-
Suspend the dried sodium salt of diethyl oxalacetate (1 equivalent) in a suitable solvent such as toluene.
-
Add ethyl formate (1.2 equivalents) to the suspension.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture carefully with dilute hydrochloric acid to a pH of approximately 3-4.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-formyl-3-oxosuccinate, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
In a round-bottom flask, dissolve guanidine nitrate (1 equivalent) in ethanol.
-
Add sodium ethoxide (1 equivalent) to the solution to generate free guanidine base. Stir for 30 minutes.
-
To this solution, add the crude diethyl 2-formyl-3-oxosuccinate (1 equivalent) dissolved in ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 5-7 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Add water to the residue, which may cause the product to precipitate. Adjust the pH to 7-8 with a dilute base (e.g., sodium bicarbonate solution) if necessary to aid precipitation.
-
Collect the solid product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound as a solid.
This guide provides a foundational understanding of a key synthetic route to this compound. Researchers are encouraged to consult the primary literature for further variations and optimizations of this pathway to suit their specific research and development needs.
References
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-amino-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activity of Ethyl 2-amino-1H-imidazole-5-carboxylate. This imidazole derivative is a valuable building block in medicinal chemistry, with research indicating its potential role in the development of novel therapeutics.
Core Physicochemical Properties
This compound, with the CAS number 149520-94-5, is a heterocyclic compound featuring an imidazole core substituted with an amino group and an ethyl carboxylate group.[1][2][3] Its structural characteristics impart specific chemical and physical properties that are crucial for its application in drug design and development. The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that much of the available data is based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | [1][2][4] |
| Molecular Weight | 155.15 g/mol | [1][4] |
| Predicted Boiling Point | 363.6 ± 34.0 °C | [1][4] |
| Predicted Density | 1.318 ± 0.06 g/cm³ | [1][4] |
| Predicted pKa | 12.21 ± 0.10 | [1][4] |
| Predicted LogP (XLogP3) | 0.74980 | [1][4] |
| Polar Surface Area (PSA) | 81.00 Ų | [1][4] |
| Predicted Refractive Index | 1.584 | [4] |
| Predicted Flash Point | 173.7 °C | [1][4] |
| Vapor Pressure | 1.78E-05 mmHg at 25°C | [4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic strategy can be inferred from the preparation of structurally similar imidazole derivatives. The synthesis of imidazole carboxylates often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a similar nitrogen-containing reagent.
A plausible synthetic approach, based on related syntheses, is outlined below. This should be considered a general workflow, and specific reaction conditions would require optimization.
General Experimental Protocol for Imidazole Synthesis (Illustrative)
-
Reaction Setup: To a solution of a suitable β-ketoester derivative in an appropriate solvent (e.g., ethanol, DMF), an amidine hydrochloride or a related guanidine derivative is added.
-
Condensation: The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Potential Biological Activity and Signaling Pathways
Recent research has highlighted the potential for imidazole derivatives to act as modulators of key cellular signaling pathways, particularly in the context of cancer. One of the most promising areas of investigation is their role as inhibitors of sirtuins (SIRTs), a class of NAD⁺-dependent histone deacetylases.[4][5][6]
Sirtuins, particularly SIRT1 and SIRT6, are often dysregulated in various cancers and play a crucial role in cell survival, DNA repair, and metabolism.[7][5] Inhibition of these sirtuins by small molecules like imidazole derivatives can trigger a cascade of events leading to cancer cell death.
The proposed mechanism of action for imidazole-based sirtuin inhibitors involves the modulation of downstream pathways, such as the Nrf2/Keap1 signaling pathway.[7] Inhibition of SIRT6 can lead to an increase in oxidative stress, which in turn disrupts the Nrf2/Keap1 pathway, ultimately promoting apoptosis in cancer cells.
This diagram illustrates that this compound can potentially inhibit sirtuins. This inhibition prevents the deacetylation of target proteins that are part of the Nrf2-Keap1 signaling pathway. The disruption of this pathway leads to an increase in cellular oxidative stress, which in turn can induce apoptosis, or programmed cell death, in cancer cells.[7] This mechanism of action makes imidazole derivatives like this compound attractive candidates for further investigation in oncology drug discovery.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Ethyl 2-amino-1H-imidazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate, a key building block in medicinal chemistry. The information presented is intended to support research and development efforts in the pharmaceutical and life sciences sectors.
Spectroscopic Data
The structural integrity and purity of this compound have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.37 | s | 1H | H-4 (imidazole ring) |
| 6.13 | br s | 2H | -NH₂ |
| 5.86 | br s | 1H | N-H (imidazole ring) |
| 4.14 | q | 2H | -OCH₂CH₃ |
| 1.23 | t | 3H | -OCH₂CH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 162.3 | C=O (ester) |
| 153.5 | C-2 (imidazole ring) |
| 136.1 | C-5 (imidazole ring) |
| 113.8 | C-4 (imidazole ring) |
| 58.7 | -OCH₂CH₃ |
| 14.8 | -OCH₂CH₃ |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3424, 3320 | N-H stretching (amino group) |
| 3125 | N-H stretching (imidazole ring) |
| 1685 | C=O stretching (ester) |
| 1620 | C=N stretching (imidazole ring) |
| 1560 | N-H bending |
Sample preparation: KBr pellet
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 155 | [M]⁺ (Molecular ion) |
| 110 | [M - OCH₂CH₃]⁺ |
| 82 | [M - COOCH₂CH₃]⁺ |
Ionization method: Electron Ionization (EI)
Experimental Protocol: Synthesis of this compound
The following protocol details the synthesis of this compound.
Materials:
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
-
Ammonia (aqueous solution, 28%)
-
Ethanol
-
Water
Procedure:
A solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in ethanol is treated with an excess of aqueous ammonia (28%). The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then triturated with water to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Visualization of the Analytical Workflow
The logical flow of the spectroscopic analysis to characterize this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization.
An In-depth Technical Guide to Ethyl 2-amino-1H-imidazole-5-carboxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its discovery, historical development, synthetic methodologies, and its emerging role in drug discovery, with a particular focus on its potential as an anticancer agent. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams to illustrate key chemical and biological pathways.
Introduction
The imidazole ring is a fundamental structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast family of imidazole-containing molecules, this compound (E-A-I-C) has garnered attention as a key building block in the design and synthesis of novel therapeutic agents. Its unique arrangement of a reactive amino group and an ester functionality on the imidazole core provides a rich platform for chemical modifications, enabling the exploration of diverse chemical spaces and the development of compounds with tailored pharmacological profiles.
This guide will delve into the historical context of E-A-I-C, tracing its origins from early synthetic explorations to its current applications in modern drug discovery. We will provide a detailed examination of its synthesis, including established and potential experimental protocols. Furthermore, we will explore the known biological activities associated with derivatives of this scaffold, with a focus on quantitative data and the underlying mechanisms of action.
Discovery and History
The definitive first synthesis and characterization of this compound is not prominently documented in a single, seminal publication. Its emergence in the scientific literature appears to be gradual, with its significance growing as a versatile intermediate in the synthesis of more complex heterocyclic systems. The CAS number for this compound is 149520-94-5.[1][2][3]
The development of synthetic routes to substituted 2-aminoimidazoles has been a long-standing area of interest in organic chemistry. Early methods often involved multi-step procedures with harsh reaction conditions. However, the increasing demand for structurally diverse small molecules for high-throughput screening in drug discovery has spurred the development of more efficient and versatile synthetic strategies for compounds like E-A-I-C.
A significant body of research has focused on the synthesis and biological evaluation of derivatives of the closely related regioisomer, ethyl 5-amino-1H-imidazole-4-carboxylate. For instance, a 2021 study by Tojiboev et al. described the synthesis of a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks and their evaluation as potential anticancer agents.[4] This research highlights the importance of the aminoimidazole carboxylate scaffold in medicinal chemistry and provides valuable insights into the structure-activity relationships of this class of compounds. While not directly focused on E-A-I-C, the synthetic strategies and biological findings from such studies are highly relevant and often adaptable.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 149520-94-5 | [1][2][3] |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(=O)C1=CN=C(N1)N | [1] |
| Boiling Point (Predicted) | 363.6 ± 34.0 °C | [3] |
| Flash Point (Predicted) | 173.7 °C | [3] |
| Density (Predicted) | 1.318 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 12.21 ± 0.10 | [3] |
| XLogP3 | 0.7 | [3] |
Synthesis and Experimental Protocols
Potential Synthetic Pathway
A logical synthetic approach would involve the initial formation of Ethyl 2-amino-4,5-dihydro-1H-imidazole-5-carboxylate, followed by an oxidation or dehydrogenation step to introduce the double bond and form the aromatic imidazole ring.
Caption: A potential synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
Step 1: Synthesis of Ethyl 2-amino-4,5-dihydro-1H-imidazole-5-carboxylate
-
Materials: Guanidine hydrochloride, ethyl glyoxalate, sodium ethoxide, absolute ethanol.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0 °C, add guanidine hydrochloride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting suspension for 30 minutes at 0 °C.
-
To this mixture, add a solution of ethyl glyoxalate (1.0 equivalent) in absolute ethanol dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford Ethyl 2-amino-4,5-dihydro-1H-imidazole-5-carboxylate.
-
Step 2: Dehydrogenation to this compound
-
Materials: Ethyl 2-amino-4,5-dihydro-1H-imidazole-5-carboxylate, a suitable dehydrogenating agent (e.g., manganese dioxide, palladium on carbon with a hydrogen acceptor), and an appropriate solvent (e.g., toluene, xylene).
-
Procedure:
-
Dissolve Ethyl 2-amino-4,5-dihydro-1H-imidazole-5-carboxylate (1.0 equivalent) in a suitable high-boiling solvent like toluene.
-
Add an excess of the dehydrogenating agent (e.g., manganese dioxide, 5-10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the dehydrogenating agent.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield this compound.
-
Biological Activity and Applications in Drug Discovery
While direct biological data for this compound is limited in the public domain, its derivatives have shown significant promise, particularly in the field of oncology. The 2-aminoimidazole scaffold is a known privileged structure in medicinal chemistry, appearing in a variety of kinase inhibitors and other targeted therapies.
A notable study on a regioisomer derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated potent antiproliferative activity against human cancer cell lines.[4]
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| HeLa (Cervical Cancer) | ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | 0.737 ± 0.05 | [4] |
| HT-29 (Colon Cancer) | ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | 1.194 ± 0.02 | [4] |
This derivative was found to inhibit tumor cell colony formation and migration and to induce apoptosis.[4] The mechanism of action for many 2-aminoimidazole-based compounds involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.
Potential Signaling Pathway Involvement
Derivatives of the 2-aminoimidazole scaffold have been shown to target various kinases involved in cancer cell proliferation, survival, and angiogenesis. A hypothetical signaling pathway that could be targeted by compounds derived from this compound is depicted below.
Caption: A potential signaling pathway targeted by 2-aminoimidazole derivatives.
This diagram illustrates how a derivative of this compound could potentially inhibit key signaling nodes such as Raf and PI3K, thereby blocking downstream pathways that drive cancer cell proliferation, survival, and angiogenesis.
Future Directions
This compound remains a molecule with significant untapped potential. Future research efforts should focus on:
-
Elucidating its historical origins: A thorough search of older chemical literature and patent databases may yet reveal the first reported synthesis of this compound.
-
Developing optimized and scalable synthetic routes: The development of efficient, high-yield synthetic protocols is crucial for making this building block more accessible for research and development.
-
Exploring its direct biological activity: While its derivatives have shown promise, a comprehensive biological evaluation of the parent compound itself is warranted to establish a baseline of activity.
-
Expanding its use in medicinal chemistry: The versatile nature of this scaffold should be further exploited to generate diverse libraries of compounds for screening against a wide range of therapeutic targets.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. While its early history is not well-defined, its importance as a scaffold for the synthesis of biologically active compounds, particularly in the realm of anticancer drug discovery, is increasingly recognized. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising heterocyclic compound.
References
Ethyl 2-amino-1h-imidazole-5-carboxylate CAS number and chemical information
This technical guide provides a comprehensive overview of Ethyl 2-amino-1H-imidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed chemical information, experimental protocols, and insights into its biological significance.
Chemical Information
This compound is a substituted imidazole, a class of compounds known for a wide range of biological activities. Its chemical structure, incorporating an amino group and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 149520-94-5 | [1][2][3] |
| Molecular Formula | C₆H₉N₃O₂ | [1][2][3] |
| Molecular Weight | 155.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Ethyl 2-amino-1H-imidazole-4-carboxylate, Ethyl 2-Aminoimidazole-5-carboxylate | [2] |
| Canonical SMILES | CCOC(=O)C1=CN=C(N1)N | [2] |
| InChI Key | NGJGNTZJCFFZLK-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Boiling Point | 363.6 ± 34.0 °C (Predicted) | |
| Density | 1.318 ± 0.06 g/cm³ (Predicted) | |
| pKa | 12.21 ± 0.10 (Predicted) |
Synthesis and Experimental Protocols
A general approach for the synthesis of the imidazole core often involves the reaction of a dicarbonyl compound with an amine and an aldehyde (Debus synthesis) or variations thereof. For the target molecule, a potential synthetic pathway could involve the reaction of an appropriate glyoxal derivative with guanidine, followed by esterification.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Drug Development Potential
The imidazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and anti-inflammatory properties.[5] While the specific biological activity of this compound is not extensively documented, its derivatives have shown significant promise in anticancer research.
A study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed potent antiproliferative activity against several human cancer cell lines.[6] Notably, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) demonstrated significant inhibitory effects on the growth and proliferation of HeLa (cervical cancer) and HT-29 (colon cancer) cells.[6]
Key findings for the derivative (5e) include: [6]
-
Potent Cytotoxicity: Exhibited IC₅₀ values of 0.737 ± 0.05 μM for HeLa cells and 1.194 ± 0.02 μM for HT-29 cells.
-
Inhibition of Tumor Cell Functions: Significantly inhibited colony formation and migration of cancer cells.
-
Induction of Apoptosis: Induced early apoptosis in both HeLa and HT-29 cells.
-
Mitochondrial Disruption: Caused a dose-dependent reduction in the mitochondrial membrane potential.
These findings suggest that the 5-aminoimidazole carboxylate core is a valuable pharmacophore for the development of novel anticancer agents. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway.
Signaling Pathway Implication:
The induction of apoptosis by the derivative of this compound suggests its interaction with the intrinsic apoptosis pathway. This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins.
Caption: Proposed mechanism of apoptosis induction by a derivative of the title compound.
Experimental Workflow for Drug Discovery
The utility of this compound as a building block in drug discovery can be illustrated by a typical experimental workflow for the synthesis and evaluation of novel anticancer agents.
Caption: Experimental workflow for the development of anticancer agents from the title compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery, particularly in the development of novel anticancer agents. Its chemical structure allows for facile derivatization, leading to the generation of libraries of compounds for biological screening. Studies on its N-substituted derivatives have demonstrated potent anticancer activity, primarily through the induction of apoptosis. Further investigation into the synthesis of new derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. asianpubs.org [asianpubs.org]
- 5. scialert.net [scialert.net]
- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 2-amino-1h-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ethyl 2-amino-1h-imidazole-5-carboxylate
This compound (CAS No: 149520-94-5) is a substituted imidazole with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .[1] Its structure, featuring an imidazole ring, an amino group, and an ethyl carboxylate group, suggests a molecule with a balance of polar and non-polar characteristics, which will influence its solubility.
Chemical Structure:
The presence of the amino and imidazole groups provides sites for hydrogen bonding, suggesting potential solubility in polar protic solvents. The ethyl ester group and the carbon backbone introduce some non-polar character, which may allow for solubility in moderately polar to non-polar organic solvents.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle that "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The overall solubility is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key factors influencing its solubility are:
-
Polarity: The molecule possesses both polar (amino and imidazole groups) and non-polar (ethyl chain) regions.
-
Hydrogen Bonding: The amino group and the N-H of the imidazole ring can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. This suggests favorable interactions with protic solvents like water and alcohols.[2]
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature as the process is often endothermic.[3][4][5]
-
pH: The amino group and the imidazole ring are basic and can be protonated in acidic solutions, forming more soluble salts.[6]
Based on these principles, a qualitative prediction of the solubility of this compound in various solvent classes is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond donors and acceptors should facilitate solubility. However, the non-polar ethyl group and the overall molecule size may limit high solubility in water. Solubility is expected to be higher in alcohols compared to water. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions, which should effectively solvate the molecule. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of the amino and imidazole groups will likely lead to poor solubility in non-polar solvents. |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High | The basic amino and imidazole groups will be protonated to form highly polar and water-soluble salts. |
| Aqueous Base | Dilute NaOH, Dilute KOH | Low | The compound is unlikely to deprotonate in basic solutions, and therefore, a significant increase in solubility is not expected. |
Experimental Determination of Solubility
Due to the lack of specific published data, researchers will need to determine the solubility of this compound experimentally. The following sections provide detailed protocols for common and reliable methods.
General Experimental Workflow
The general workflow for determining solubility involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the concentration of the solute in the liquid phase.
References
- 1. This compound | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Tautomeric Landscape of Ethyl 2-amino-1H-imidazole-5-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to endogenous molecules and its potential as a scaffold for various therapeutic agents. A critical aspect of its chemical behavior, which profoundly influences its biological activity and physicochemical properties, is its tautomerism. This technical guide provides a comprehensive examination of the tautomeric forms of this compound. Leveraging foundational knowledge from studies on the parent 2-aminoimidazole scaffold, this document explores the potential tautomers, their relative stabilities, and the spectroscopic techniques pivotal for their characterization. Detailed experimental methodologies and data interpretation are presented to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important molecule.
Introduction to Tautomerism in 2-Aminoimidazoles
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with significant implications for drug design and action. In the realm of 2-aminoimidazole derivatives, the principal tautomeric equilibrium exists between the amino and imino forms, arising from the migration of a proton.[1] The position of this equilibrium is influenced by a multitude of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.[1] Understanding the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.
For this compound, three primary tautomeric forms are conceivable, analogous to the parent 2-aminoimidazole: the 2-amino tautomer and two distinct 2-imino tautomers.
Tautomeric Forms of this compound
Figure 1: Tautomeric equilibrium of this compound.
Spectroscopic Characterization of Tautomers
The identification and quantification of tautomeric forms heavily rely on various spectroscopic techniques. The distinct structural features of the amino and imino tautomers give rise to unique spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the amino and imino forms.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Tautomer | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 2-Amino | - NH₂: Broad singlet- Imidazole CH: Singlet- Imidazole NH: Broad singlet | - C2 (C-NH₂): ~150-155- C4: ~120-130- C5: ~135-145 |
| 2-Imino | - Two distinct NH signals | - C2 (C=NH): ~160-165- C4: ~115-125- C5: ~140-150 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The stretching frequencies of N-H and C=N bonds are particularly useful for distinguishing between the amino and imino tautomers.
Table 2: Predicted IR Spectral Data
| Tautomer | Key IR Absorption Bands (cm⁻¹) |
| 2-Amino | - N-H stretch (NH₂): 3400-3200 (two bands)- C=N stretch (ring): ~1630 |
| 2-Imino | - N-H stretch (ring and imino): 3300-3100- C=N stretch (exocyclic): 1680-1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can reveal differences in the electronic conjugation of the tautomers. The wavelength of maximum absorbance (λmax) is expected to differ between the amino and imino forms due to variations in their π-electron systems.
Table 3: Predicted UV-Vis Spectral Data
| Tautomer | Predicted λmax (nm) |
| 2-Amino | ~210-230 |
| 2-Imino | ~240-260 |
Experimental Protocols
The following section outlines generalized methodologies for the spectroscopic analysis of this compound tautomerism.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the tautomeric equilibrium.
-
IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for solution-phase studies, dissolve the compound in a suitable transparent solvent (e.g., chloroform, acetonitrile).
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) to achieve an absorbance within the linear range of the spectrophotometer (typically below 1.0 AU).
Data Acquisition
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Temperature-dependent studies can provide further insights into the equilibrium dynamics.
-
IR Spectroscopy: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Figure 2: Experimental workflow for tautomerism analysis.
Conclusion
The tautomerism of this compound is a critical determinant of its chemical and biological properties. While the 2-amino form is predicted to be the most stable tautomer based on studies of related compounds, a comprehensive understanding requires detailed experimental and computational investigation of this specific molecule. The spectroscopic methodologies and predictive data presented in this guide offer a robust framework for researchers to characterize the tautomeric landscape of this and similar imidazole derivatives. Such knowledge is indispensable for the rational design and development of novel therapeutics based on the 2-aminoimidazole scaffold. Future work should focus on obtaining explicit experimental and computational data for this compound to definitively establish its tautomeric preferences in various environments.
References
Reactivity Profile of the Amino Group in Ethyl 2-amino-1H-imidazole-5-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-1H-imidazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The reactivity of its exocyclic amino group, in conjunction with the electronic properties of the imidazole ring, dictates its utility in the synthesis of a diverse array of functionalized molecules and fused heterocyclic systems. This technical guide provides a comprehensive overview of the reactivity profile of the 2-amino group, focusing on its basicity, nucleophilicity, and participation in key chemical transformations including acylation, alkylation, diazotization, and cyclocondensation reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in synthetic organic chemistry and drug development pipelines.
Introduction
The 2-aminoimidazole moiety is a prominent scaffold in numerous marine natural products and pharmacologically active compounds, valued for its unique physicochemical properties and ability to participate in various biological interactions. This compound, possessing both a reactive amino group and an ester functionality, serves as a crucial intermediate for the elaboration of more complex molecular architectures. Understanding the chemical behavior of its 2-amino group is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide aims to provide a detailed analysis of this reactivity, supported by experimental data and procedural outlines.
Physicochemical Properties
The reactivity of the amino group is intrinsically linked to the electronic environment of the imidazole ring. The presence of the electron-withdrawing carboxylate group at the 5-position influences the electron density and basicity of the entire heterocyclic system.
Basicity and pKa
| Compound | pKa (Predicted/Experimental) | Notes |
| 2-Amino-1-methyl-1H-imidazole-5-carboxylate | 5.83 ± 0.25 (Predicted) | The N-methyl group can slightly influence the basicity. This value provides a close approximation for the target molecule.[1] |
| 2-Amino-1H-imidazole-5-carboxylate | 12.21 ± 0.10 (Predicted) | This predicted pKa likely refers to the deprotonation of the imidazole ring NH and not the protonation of the amino group. The pKa of the conjugate acid is a more relevant measure of basicity.[2] |
The basicity of the 2-amino group is sufficient for it to act as a nucleophile in a variety of reactions, particularly under neutral or basic conditions.
Chemical Reactivity and Transformations
The exocyclic amino group in this compound is a primary nucleophilic center and can undergo a range of chemical reactions.
Acylation Reactions
The 2-amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for introducing diverse side chains and modifying the compound's properties.
Caption: General workflow for the acylation of this compound.
Experimental Protocol: Acylation with Benzoyl Chloride (Analogous System)
This protocol is adapted from the acylation of a similar 2-aminothiazole derivative and can be used as a starting point.[1]
-
Dissolution: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a suitable dry solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (3 equivalents).
-
Acylating Agent Addition: Cool the mixture to 0°C and add a solution of the acyl chloride (e.g., 2-(trifluoromethoxy)benzoyl chloride, 1.2 equivalents) in THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent like dichloromethane (DCM).
-
Purification: Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Alkylation Reactions
While N-alkylation can occur on the imidazole ring nitrogens, the exocyclic amino group can also be alkylated under certain conditions. However, regioselectivity can be a challenge, and protection of the ring nitrogens may be necessary for selective alkylation of the 2-amino group. The use of strong, non-nucleophilic bases is often required for the N-alkylation of the imidazole ring in sterically hindered systems.[3]
Caption: Logical workflow for the N-alkylation of the imidazole ring.
Experimental Protocol: N-Alkylation of the Imidazole Ring (Analogous System)
This protocol is a general method for the N-alkylation of sterically hindered imidazoles and may require optimization for the target molecule.[3]
-
Reactant Preparation: To a solution of the diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate (1.0 equivalent) in anhydrous dimethylformamide (DMF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) at room temperature under an inert atmosphere.
-
Stirring: Stir the mixture for 30 minutes at room temperature.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Diazotization and Sandmeyer-Type Reactions
The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be subsequently displaced by various nucleophiles in Sandmeyer-type reactions to introduce a range of substituents at the 2-position.
Caption: Diazotization followed by a Sandmeyer reaction.
Experimental Protocol: Diazotization and Sandmeyer Reaction (General Procedure)
This is a general protocol for the Sandmeyer reaction and would require adaptation for the specific substrate.[4][5][6]
-
Diazotization: Dissolve the this compound in a suitable mineral acid (e.g., HBr for bromination). Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of the copper(I) salt (e.g., CuBr) in the corresponding mineral acid. Add the freshly prepared diazonium salt solution to the copper(I) halide solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-75°C) until the evolution of nitrogen gas ceases.[7]
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Wash the organic extract, dry it, and remove the solvent under reduced pressure. Purify the crude product by chromatography or recrystallization.
Cyclocondensation Reactions
The 2-amino group, with its inherent nucleophilicity, is an excellent partner in cyclocondensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems. A prominent example is the reaction with β-ketoesters or their equivalents to form imidazo[1,2-a]pyrimidines, a scaffold of significant interest in medicinal chemistry.[2][8][9][10]
Caption: Synthesis of imidazo[1,2-a]pyrimidines via cyclocondensation.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrimidines (General Procedure)
This is a generalized protocol based on the reaction of 2-aminopyrimidines.[8][11]
-
Reactant Mixture: In a suitable solvent such as ethanol, mix this compound with the 1,3-dielectrophile (e.g., a substituted aldehyde).
-
Catalyst: Add a catalytic amount of an acid, such as a few drops of acetic acid.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol) to obtain the pure product. If the product does not precipitate, perform a standard aqueous work-up followed by purification by column chromatography.
Summary of Reactivity
The table below summarizes the key reactions of the amino group in this compound, with expected outcomes based on the reactivity of analogous compounds.
| Reaction Type | Reagents | Product Type | Key Considerations |
| Acylation | Acid chlorides, Anhydrides | N-Acyl-2-aminoimidazoles | Generally high-yielding; requires a base.[1] |
| Alkylation | Alkyl halides | N-Alkyl-2-aminoimidazoles, Ring N-alkylation | Regioselectivity can be an issue; may require protecting groups for selective N-alkylation of the amino group. Ring N-alkylation is common.[3][12] |
| Diazotization | NaNO₂, Mineral Acid (HX) | 2-Diazoniumimidazole salt | Intermediate is often unstable and used in situ.[4][5] |
| Cyclocondensation | β-Dicarbonyls, α,β-Unsaturated ketones | Fused heterocycles (e.g., Imidazo[1,2-a]pyrimidines) | A powerful method for building complex heterocyclic systems.[2][8][9][10] |
Conclusion
The 2-amino group of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon for the generation of diverse chemical entities. Its nucleophilic character allows for straightforward acylation and participation in cyclocondensation reactions, providing access to a wide range of functionalized imidazoles and fused heterocyclic systems. While selective alkylation of the exocyclic amino group can be challenging due to the competing nucleophilicity of the ring nitrogens, this can be managed through careful selection of reaction conditions and protecting group strategies. The ability to form diazonium salts opens up further avenues for functionalization through Sandmeyer-type reactions. This guide provides the foundational knowledge and procedural insights necessary for researchers to effectively harness the synthetic potential of this important building block in their drug discovery and development endeavors.
References
- 1. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Alkylation of Ethyl 2-amino-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of ethyl 2-amino-1H-imidazole-5-carboxylate, a critical transformation for the synthesis of various biologically active compounds. The protocol is based on established methodologies for the alkylation of similar imidazole derivatives and is intended as a starting point for optimization.
Introduction
The N-alkylation of imidazoles is a fundamental reaction in synthetic organic chemistry, enabling the diversification of the imidazole scaffold found in many pharmaceuticals and natural products. However, the regioselective alkylation of unsymmetrically substituted imidazoles, such as this compound, presents a significant challenge. The imidazole ring contains two nucleophilic nitrogen atoms (N1 and N3), and alkylation can often lead to a mixture of regioisomers.[1][2] The regioselectivity is influenced by factors including the electronic properties of the substituents, steric hindrance, the nature of the alkylating agent, the base, and the solvent employed.[1] The 2-amino group is electron-donating, while the 5-ester group is electron-withdrawing, which will influence the relative nucleophilicity of the two ring nitrogens.
This protocol provides a general procedure that can be adapted and optimized for specific alkylating agents and desired outcomes.
Experimental Protocols
General Procedure for N-Alkylation
This protocol is adapted from methodologies reported for the N-alkylation of substituted imidazole carboxylates.[3][4][5]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, benzyl halide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Water (H₂O)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, MeCN, or THF).
-
Add the base (1.1 - 1.5 eq). If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature to form the imidazolide anion. For K₂CO₃ or DBU, add it directly at room temperature.[3][5]
-
Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., room temperature, 60 °C, or 80-100 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to 48 hours.[3][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If using NaH, carefully quench the reaction with water at 0 °C. For other bases, pour the reaction mixture directly into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated product(s).
Note: The regioselectivity of the reaction should be determined by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, NOESY) to identify the major and minor isomers (N1 vs. N3 alkylation).
Data Presentation
The following tables should be used to record experimental data for comparison and optimization of the reaction conditions.
Table 1: Screening of Reaction Conditions for N-Alkylation
| Entry | Alkylating Agent (R-X) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) (N1-isomer) | Yield (%) (N3-isomer) | Ratio (N1:N3) |
| 1 | ||||||||
| 2 | ||||||||
| 3 | ||||||||
| 4 |
Table 2: Substrate Scope for Optimized N-Alkylation Protocol
| Entry | Alkylating Agent (R-X) | Product Structure | Yield (%) |
| 1 | Methyl Iodide | ||
| 2 | Ethyl Bromide | ||
| 3 | Benzyl Bromide | ||
| 4 | n-Propyl Iodide |
Visualization
Diagram 1: General Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Diagram 2: Logical Relationship of Reaction Components
Caption: Key components influencing the N-alkylation reaction outcome.
References
Application Notes and Protocols for Ethyl 2-amino-1H-imidazole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-1H-imidazole-5-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of novel anticancer agents. Its imidazole core serves as a scaffold for the synthesis of compounds that can interact with various biological targets, leading to potent antiproliferative and pro-apoptotic effects. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in cancer research.
Derivatives of this compound, particularly N-1 substituted analogs, have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of the cervix (HeLa), colon (HT-29, HCT-15), lung (A549), and breast (MDA-MB-231)[1]. One notable derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, has been identified as a potent anticancer agent that functions through the inhibition of tubulin polymerization and the induction of apoptosis via the mitochondrial pathway[1].
Key Applications in Anticancer Research
-
Inhibition of Tubulin Polymerization: Certain derivatives disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells[1].
-
Induction of Apoptosis: These compounds can trigger programmed cell death through the intrinsic mitochondrial pathway, characterized by a reduction in mitochondrial membrane potential[1].
-
Antiproliferative Activity: N-substituted derivatives exhibit potent growth inhibitory effects against various cancer cell lines[1].
-
Inhibition of Colony Formation and Cell Migration: The lead compounds have been shown to significantly inhibit the ability of cancer cells to form colonies and migrate, crucial processes in tumor progression and metastasis[1].
Quantitative Data Summary
The antiproliferative activity of several N-substituted ethyl 5-amino-1H-imidazole-4-carboxylate derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Compound | HeLa (Cervical) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | HCT-15 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | 0.737 ± 0.05 | 1.194 ± 0.02 | > 50 | > 50 | > 50 |
| Other N-alkyl derivatives | - | - | - | - | - |
Data extracted from a study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Note that for derivative 5e, significant activity was observed against HeLa and HT-29 cells after 72 hours of treatment[1].
Experimental Protocols
Synthesis of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates
This protocol describes a general method for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromododecane)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the corresponding alkyl halide (e.g., 1-bromododecane, 1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-alkylated product.
Synthetic workflow for N-alkylation.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
96-well plates
-
Synthesized imidazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Workflow for the MTT cell viability assay.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with the imidazole derivatives.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of the compound for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This protocol measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
JC-1 dye solution
-
PBS or cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the compound for the desired time.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS or medium.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).
-
Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).
-
-
Quantify the ratio of red to green fluorescence to assess the change in mitochondrial membrane potential.
Signaling Pathway
The anticancer activity of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate involves the disruption of microtubule dynamics and the induction of mitochondrial-mediated apoptosis.
Proposed signaling pathway of action.
This diagram illustrates that the imidazole derivative inhibits tubulin polymerization, leading to microtubule disruption, mitotic arrest, and ultimately apoptosis. Concurrently, the compound induces mitochondrial stress, leading to a loss of mitochondrial membrane potential. This process is further regulated by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which collectively promote the apoptotic cascade.
References
Application Notes: Ethyl 2-amino-1H-imidazole-5-carboxylate as a Versatile Building Block for Purine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purines are fundamental heterocyclic compounds, forming the core structure of essential biomolecules like DNA and RNA nucleobases (adenine and guanine) and high-energy molecules such as ATP.[1][2] Consequently, synthetic purine analogs are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[2][3]
Ethyl 2-amino-1H-imidazole-5-carboxylate is a highly valuable and versatile starting material for the synthesis of diverse purine analogs. Its pre-formed imidazole core, equipped with a nucleophilic 2-amino group and an adjacent ring nitrogen, provides a strategic foundation for constructing the fused pyrimidine ring characteristic of the purine scaffold.[1] This document provides detailed protocols and workflows for leveraging this building block in the synthesis of key purine derivatives, such as hypoxanthine and xanthine analogs.
Core Synthetic Strategies
The primary approach involves the cyclization of the imidazole precursor to form the purine's pyrimidine ring. This is typically achieved by reacting this compound with a reagent that can provide a single carbon atom (a C1 synthon) to form the C6 position of the purine ring. Subsequent functionalization can then be performed on the purine core.
Experimental Protocols
Protocol 1: Synthesis of 6-Oxopurine (Hypoxanthine) Analogs via Formamide Cyclization
This protocol describes a classical and direct method for constructing the hypoxanthine scaffold by heating the imidazole precursor with a one-carbon source like formamide or an orthoformate ester. This reaction introduces the C6 carbon and closes the pyrimidine ring.
Workflow Diagram:
Caption: Synthetic workflow for hypoxanthine analogs.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an excess of formamide or diethoxymethyl acetate (approx. 10-15 mL per gram of starting material).[1]
-
Cyclization: Heat the reaction mixture to reflux (typically 150-190 °C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (for Orthoformate): If using an orthoformate, cool the reaction, evaporate the solvent under reduced pressure. Dissolve the resulting residue in methanolic ammonia and stir at room temperature for 12-24 hours to complete the cyclization and amination at the C6 position, if desired, before hydrolysis.[1]
-
Saponification: After the initial cyclization, cool the mixture and add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 eq) to hydrolyze the ethyl ester.
-
Purification: Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC). Cool the solution in an ice bath and carefully acidify with a suitable acid (e.g., HCl, acetic acid) to precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the target hypoxanthine-5-carboxylic acid analog.
Protocol 2: Synthesis of 2,6-Dioxopurine (Xanthine) Analogs via Isocyanate Addition
This method builds the xanthine scaffold by first reacting the 2-amino group with an isocyanate, followed by base-mediated cyclization to form the pyrimidine ring with carbonyl groups at both the C2 and C6 positions.[1]
Workflow Diagram:
References
Application of Ethyl 2-amino-1h-imidazole-5-carboxylate in Kinase Inhibitor Synthesis
Keywords: Ethyl 2-amino-1h-imidazole-5-carboxylate, kinase inhibitor, imidazopyrimidine, cyclocondensation, drug discovery, cancer therapy.
Abstract
This compound is a versatile heterocyclic building block in the synthesis of various biologically active compounds, particularly kinase inhibitors. Its inherent structural features, including the 2-aminoimidazole core, allow for the construction of fused ring systems such as imidazopyrimidines, which are known to interact with the ATP-binding site of numerous kinases. This application note details the synthetic utility of this compound in the preparation of potent kinase inhibitors, providing exemplary protocols, quantitative biological data, and insights into the targeted signaling pathways. The focus is on the synthesis of imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine scaffolds, which have shown significant promise in the development of targeted cancer therapies.
Introduction
Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery. The 2-aminoimidazole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous marine natural products with diverse biological activities. This compound serves as a readily available and functionalized starting material for the elaboration of this scaffold.
The primary application of this compound in kinase inhibitor synthesis lies in its ability to undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. This reaction provides a straightforward entry into the imidazo[1,2-a]pyrimidine core structure, a key pharmacophore in a variety of kinase inhibitors targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (Syk), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Further functionalization of the resulting imidazopyrimidine scaffold allows for the fine-tuning of potency and selectivity against specific kinase targets.
Synthesis of Imidazo[1,2-a]pyrimidine Kinase Inhibitors
A general and efficient method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold from this compound involves a cyclocondensation reaction with a β-ketoester. This reaction is typically catalyzed by an acid and proceeds via an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration.
Reaction Scheme:
This core scaffold can then be further modified, for instance, by amide coupling at the ester position, to introduce various substituents that can interact with specific residues in the kinase active site, thereby enhancing inhibitory activity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-(4-fluorophenyl)-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate
This protocol describes a representative synthesis of an imidazo[1,2-a]pyrimidine core, which can be a precursor to various kinase inhibitors.
Materials:
-
This compound
-
Ethyl 4-(4-fluorophenyl)-2-methyl-3-oxobutanoate
-
Acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add ethyl 4-(4-fluorophenyl)-2-methyl-3-oxobutanoate (1.1 mmol).
-
Add glacial acetic acid (0.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Data Presentation
The synthesized imidazo[1,2-a]pyrimidine derivatives have been evaluated for their inhibitory activity against a panel of kinases. The following tables summarize the quantitative data for representative compounds.
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | R Group at C7 | IC₅₀ (nM) for CDK2/Cyclin E | Reference |
| IMP-01 | Phenyl | 520 | [3] |
| IMP-02 | 4-Fluorophenyl | 350 | [3] |
| IMP-03 | 4-Chlorophenyl | 280 | [3] |
| IMP-04 | 4-Methoxyphenyl | 610 | [3] |
Table 2: Inhibitory Activity of Imidazo[1,2-c]pyrimidine Derivatives against Spleen Tyrosine Kinase (Syk)
| Compound ID | R Group at C7 | IC₅₀ (nM) for Syk | Reference |
| ICP-01 | Phenyl | 150 | [2] |
| ICP-02 | 3-Pyridyl | 85 | [2] |
| ICP-03 | 4-Morpholinophenyl | 45 | [2] |
| ICP-04 | 1-Methyl-1H-pyrazol-4-yl | 60 | [2] |
Table 3: Inhibitory Activity of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine Derivatives against Fibroblast Growth Factor Receptor 4 (FGFR4)
| Compound ID | R Group | IC₅₀ (nM) for FGFR4 | Reference |
| IPDP-01 | Acrylamide | 3.8 | [1] |
| IPDP-02 | Propanamide | 15.2 | [1] |
| IPDP-03 | Chloroacetamide | 9.7 | [1] |
Signaling Pathways and Workflow Diagrams
Signaling Pathway of CDK2 in Cell Cycle Regulation
Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.
Caption: CDK2 signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The following diagram illustrates the general workflow from the starting material to the evaluation of the synthesized kinase inhibitors.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The straightforward access to the imidazo[1,2-a]pyrimidine and related scaffolds through cyclocondensation reactions allows for the rapid generation of diverse compound libraries for screening against various kinase targets. The examples provided herein demonstrate the utility of this building block in developing inhibitors for key cancer-related kinases such as CDKs, Syk, and FGFRs. Further exploration of the chemical space around the imidazopyrimidine core derived from this starting material holds significant promise for the discovery of novel and effective targeted therapies.
References
- 1. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Diazotization of Ethyl 2-amino-1H-imidazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The diazotization of heteroaromatic amines is a fundamental transformation in synthetic organic chemistry, enabling the conversion of an amino group into a versatile diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of functional groups.[1][2][3][4][5] This application note provides a detailed experimental procedure for the diazotization of ethyl 2-amino-1H-imidazole-5-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protocol is based on established methods for the diazotization of aromatic and heteroaromatic amines.[6][7][8][9]
Key Reaction Parameters:
A summary of the quantitative data and key reaction parameters for the proposed diazotization of this compound is presented in the table below.
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 eq |
| Reagent 1 | Hydrochloric Acid (conc.) | ~3.0 eq |
| Reagent 2 | Sodium Nitrite (NaNO₂) | 1.1 eq |
| Solvent | Water | |
| Reaction Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt.[7][10] |
| Reaction Time | 30 minutes | |
| Monitoring | Starch-iodide paper | To detect excess nitrous acid.[11] |
Experimental Protocol
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Beaker
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in distilled water.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add concentrated hydrochloric acid (~3.0 eq) dropwise while maintaining the temperature between 0 and 5 °C. Stir until a clear solution is obtained.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise from a dropping funnel to the stirred amine salt solution.
-
Maintain the reaction temperature strictly between 0 and 5 °C throughout the addition.[7][10]
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Monitoring the Reaction:
-
Periodically check for the presence of excess nitrous acid by touching a glass rod dipped in the reaction mixture to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.[11]
-
-
Use of the Diazonium Salt Solution:
Visualizations
Caption: Workflow for the diazotization of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. byjus.com [byjus.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-amino-1h-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of Ethyl 2-amino-1h-imidazole-5-carboxylate, a key building block in the development of various pharmaceutical compounds. The outlined procedure is adapted from established methods for the synthesis of analogous imidazole derivatives and is designed for scalability and efficiency.
Chemical Properties and Safety Information
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| CAS Number | 149520-94-5 | [1] |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
Safety Precautions:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]
Synthetic Pathway Overview
The proposed large-scale synthesis of this compound involves a two-step process. The first step is the formation of diethyl 2-chloro-3-oxosuccinate from the reaction of ethyl oxalate and ethyl chloroacetate. The second step is the cyclocondensation of the resulting succinate derivative with guanidine to form the desired 2-aminoimidazole ring system.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate
This procedure is adapted from a known synthesis of a similar intermediate.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| Sodium Metal | 22.99 | 2.2 eq |
| Absolute Ethanol | 46.07 | - |
| Ethyl Oxalate | 146.14 | 1.0 eq |
| Ethyl Chloroacetate | 122.55 | 1.0 eq |
Procedure:
-
A suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with absolute ethanol.
-
Sodium metal is added portion-wise to the ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide. The addition should be controlled to manage the exothermic reaction.
-
After all the sodium has reacted, the solution is cooled to 0-5 °C.
-
A mixture of ethyl oxalate and ethyl chloroacetate is added dropwise to the sodium ethoxide solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is dissolved in ice-cold water and acidified to pH 3 with dilute hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude diethyl 2-chloro-3-oxosuccinate.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This step involves the cyclocondensation of the intermediate with guanidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| Diethyl 2-chloro-3-oxosuccinate | 208.61 | 1.0 eq |
| Guanidine Hydrochloride | 95.53 | 1.1 eq |
| Sodium Ethoxide | 68.05 | 2.2 eq |
| Absolute Ethanol | 46.07 | - |
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared in a reaction vessel as described in Step 1.
-
Guanidine hydrochloride is added to the sodium ethoxide solution and stirred until dissolved.
-
Diethyl 2-chloro-3-oxosuccinate, dissolved in a minimal amount of absolute ethanol, is added dropwise to the guanidine solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 5-6 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to neutral (pH 7) with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Experimental Workflow Diagram
References
Application Notes and Protocols for Ethyl 2-Amino-1H-imidazole-5-carboxylate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of ethyl 2-amino-1H-imidazole-5-carboxylate in solid-phase organic synthesis (SPOS). The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including marine alkaloids with antibacterial and antibiofilm properties.[1] SPOS offers a powerful platform for the rapid generation of diverse chemical libraries based on this core structure, facilitating structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.
The protocols outlined below describe a robust methodology for the immobilization of this compound onto a solid support and its subsequent derivatization to generate a library of N-acylated and N-alkylated imidazole compounds.
Overview of the Synthetic Strategy
The solid-phase synthesis strategy commences with the immobilization of the this compound scaffold onto a suitable resin. The ester functional group provides a convenient handle for attachment to a hydroxyl-functionalized resin, such as Wang or SASRIN resin, via a transesterification reaction. Once anchored to the solid support, the 2-amino group and the imidazole ring nitrogens can be selectively functionalized. The 2-amino group is amenable to acylation or sulfonylation, while the endocyclic imidazole nitrogen can undergo alkylation. Final cleavage from the resin under acidic conditions yields the desired products in high purity.
Logical Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of 2-acylamino-1H-imidazole-5-carboxylic acids.
Experimental Protocols
Materials and Reagents
-
This compound
-
Wang resin (100-200 mesh, 1.0 mmol/g loading)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
A diverse set of carboxylic acids (R-COOH) for acylation
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol details the attachment of the imidazole scaffold to the solid support.
-
Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in DMF (10 mL) in a peptide synthesis vessel for 30 minutes with gentle agitation.
-
Activation Solution: In a separate vial, dissolve this compound (5 eq, 5.0 mmol, 775 mg), and DMAP (0.5 eq, 0.5 mmol, 61 mg) in a minimal amount of anhydrous DMF.
-
Coupling: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIC (5 eq, 5.0 mmol, 0.78 mL).
-
Reaction: Shake the mixture at room temperature for 12-18 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the imidazole on the resin can be determined by cleaving a small, weighed amount of resin and quantifying the cleaved product by UV-Vis spectroscopy or HPLC.
Protocol 2: N-Acylation of Resin-Bound 2-Aminoimidazole
This protocol describes the diversification step at the 2-amino position.
-
Resin Swelling: Swell the imidazole-bound resin (e.g., 200 mg, ~0.2 mmol) in DMF (5 mL) for 30 minutes.
-
Acylation Cocktail: In a separate vial, dissolve the desired carboxylic acid (5 eq, 1.0 mmol), HBTU (5 eq, 1.0 mmol, 379 mg), and DIEA (10 eq, 2.0 mmol, 0.35 mL) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the resin and add the acylation cocktail. Shake the mixture at room temperature for 4-6 hours.
-
Monitoring (Optional): A Kaiser test or a chloranil test can be performed on a small sample of beads to check for the presence of free primary amines, indicating reaction completion.
-
Washing: Filter the resin and wash sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors. Here are some common causes and solutions:
-
Suboptimal Starting Materials: The purity of your starting materials is crucial. For instance, older or impure reagents like diethyl oxalate and ethyl chloroacetate can lead to a host of side reactions, significantly diminishing the yield of the desired product. It is recommended to use freshly distilled or high-purity reagents.
-
Harsh Reaction Conditions: Some synthetic routes reported in the literature employ high temperatures or highly corrosive reagents (e.g., concentrated HNO3/H2SO4), which can lead to the decomposition of the product or the formation of byproducts.[1] Consider exploring milder reaction conditions.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential product degradation.
-
Moisture in the Reaction: The presence of water can interfere with the reaction, especially if using moisture-sensitive reagents. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: Side product formation is a common challenge. Here are some potential side products and mitigation strategies:
-
N-Alkylation Products: In reactions involving alkylating agents, there is a possibility of alkylation at the N-1 or N-3 position of the imidazole ring, in addition to the desired reaction. The choice of base and solvent can influence the selectivity of the reaction. For instance, using a milder base like potassium carbonate in DMF at room temperature has been shown to selectively yield O-alkoxy derivatives in related syntheses, avoiding N-alkylation.[2]
-
Over-oxidation: In synthetic routes that involve an oxidation step, over-oxidation can lead to undesired carboxylic acids or other oxidized species. Careful control of the amount of oxidizing agent and the reaction temperature is critical to prevent this.
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Polymerization: Some starting materials or intermediates can be prone to polymerization under certain conditions. Ensuring a homogenous reaction mixture and maintaining the optimal temperature can help minimize this.
Q3: What are the best practices for purifying this compound?
A3: Effective purification is key to obtaining a high-purity product. Here are some recommended methods:
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Acid-Base Treatment: A simple and effective method for purifying the final product involves acid-base treatment. This can help to remove unreacted starting materials and certain byproducts. The product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous layer. This method has been reported to yield a product with 99.5% HPLC purity.[1]
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Recrystallization: Recrystallization from a suitable solvent is a powerful technique for removing impurities. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of solvents.
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Column Chromatography: For small-scale syntheses or to remove closely related impurities, column chromatography on silica gel can be very effective. A suitable eluent system will need to be determined, often starting with a non-polar solvent and gradually increasing the polarity.
Q4: How critical is temperature control during the synthesis?
A4: Temperature control is a critical parameter that can significantly impact the yield and purity of your product.
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Low Temperatures for Initial Steps: Some initial steps, such as the dropwise addition of reagents, are often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.[1]
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Elevated Temperatures for Cyclization: The cyclization step to form the imidazole ring may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition.[1] It is important to follow the recommended temperature profile for the specific synthetic route you are using.
Experimental Protocols
Here are detailed methodologies for key experiments related to the synthesis of imidazole carboxylates.
Protocol 1: Synthesis of a Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Intermediate
This protocol describes the synthesis of an intermediate which can be further modified to obtain the target molecule.
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Reaction Setup: In a reaction vessel, prepare a solution of ethanol containing sodium ethoxide.
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Addition of Reagents: Cool the solution to 0-5 °C. To this, add diethyl oxalate and then slowly add ethyl chloroacetate dropwise over 2 hours.
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Reaction: Stir the mixture at room temperature for 24 hours.
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Work-up: Concentrate the reaction mixture under vacuum. Dissolve the resulting salt in ice-cold water and adjust the pH to 3 with dilute hydrochloric acid.
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Extraction: Extract the aqueous solution with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent. The crude product can be further purified by distillation under vacuum.[1]
Protocol 2: Alkylation of a Hydroxyimidazole Carboxylate
This protocol details the alkylation of a related imidazole derivative, which can be adapted for the N-alkylation of this compound.
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Reaction Setup: In a dry flask, suspend potassium carbonate in dry DMF.
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Addition of Reagents: Add a solution of the hydroxyimidazole carboxylate in dry DMF, followed by the corresponding benzyl halide.
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Reaction: Stir the mixture at room temperature for 8 hours.
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Work-up: Dilute the reaction mixture with water and neutralize with 10% HCl.
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Isolation: Filter the precipitate, wash with water, and dry.
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Purification: The crude product can be purified by column chromatography on silica gel.[2]
Data Presentation
The following tables summarize quantitative data from various synthetic routes for imidazole carboxylates, providing a comparison of yields under different conditions.
Table 1: Comparison of Overall Yields for Different Synthetic Routes to Imidazole Carboxylate Derivatives
| Starting Materials | Key Reaction Steps | Overall Yield (%) | Reference |
| Diaminomaleonitrile and trimethyl orthobutyrate | Condensation, hydrolysis, esterification, Grignard reaction | 62.7 | [1] |
| Tartaric acid | Nitration, cyclization, esterification, Grignard reaction | 60.1 | [1] |
| o-Phenylenediamine and butanoic acid | Condensation, oxidation, esterification, Grignard reaction | 32.2 | [1] |
| Diethyl oxalate and ethyl chloroacetate | Three-step synthesis | Not specified | [1] |
Table 2: Yields for the Alkylation of Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates
| Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 4-(Trifluoromethyl)benzyl chloride | K₂CO₃ | DMF | 95 | [2] |
| 2-Methylbenzyl bromide | K₂CO₃ | DMF | 67 | [2] |
| 2-Fluorobenzyl chloride | K₂CO₃ | DMF | 88 | [2] |
| 4-Phenoxybenzyl chloride | K₂CO₃ | DMF | 73 | [2] |
Visualizations
Diagram 1: General Synthesis Pathway for an Imidazole Carboxylate
Caption: A generalized reaction scheme for the synthesis of an imidazole carboxylate derivative.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude Ethyl 2-amino-1H-imidazole-5-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Ethyl 2-amino-1H-imidazole-5-carboxylate via recrystallization.
Experimental Protocol: Recrystallization of this compound
While a specific, validated protocol for the recrystallization of this compound is not widely published, a general procedure using a mixed solvent system of ethanol and water is recommended based on the purification of similar 2-aminoimidazole derivatives. The following is a generalized protocol that should be optimized for your specific crude material.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized Water
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Erlenmeyer flasks
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Heating mantle or hot plate with a water bath
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Magnetic stirrer and stir bar
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Buchner funnel and filter paper
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Vacuum flask
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Ice bath
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Spatula and glass stirring rod
Procedure:
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Solvent Selection and Dissolution:
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Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of the primary solvent (e.g., ethanol) to the flask.
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Gently heat the mixture while stirring to dissolve the crude solid. Add the solvent dropwise until the solid is fully dissolved at an elevated temperature. Avoid adding an excess of solvent.
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Hot Filtration (Optional):
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If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of the hot solvent and a funnel with fluted filter paper.
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Quickly pour the hot solution through the preheated funnel to remove insoluble materials.
-
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.
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Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.
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-
Isolation and Drying of Crystals:
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Collect the formed crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.
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Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound, if available. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure, leading to a significant melting point depression.- The rate of cooling is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different solvent or a solvent mixture with a lower boiling point.- Ensure the crude material is not excessively impure before attempting recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool it again to recover more product. Note that this second crop may be less pure.- Ensure the filtration apparatus is preheated, and the filtration is performed quickly to prevent cooling. |
| The purified crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound is not dissolving in ethanol, even with heating. What should I do?
A2: If your compound has low solubility in ethanol, you could try a more polar solvent like methanol or a mixture of solvents. Given the structure of this compound, which contains both polar (amino, imidazole) and non-polar (ethyl ester) groups, a solvent mixture is likely to be most effective. You could also consider a small amount of a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to aid dissolution, followed by the addition of an anti-solvent to induce crystallization.
Q3: How can I improve the purity of my final product?
A3: To improve purity, ensure that the crude material is dissolved in the minimum amount of hot solvent. Slow cooling is crucial as it allows for the selective formation of crystals of the desired compound, leaving impurities in the solution. A second recrystallization step can also be performed for further purification.
Q4: What are the expected impurities in crude this compound?
A4: Typical impurities can include unreacted starting materials from the synthesis, side-products, and decomposition products. The nature of these impurities will depend on the synthetic route used to prepare the compound. Common purification techniques prior to recrystallization, such as column chromatography, can help remove a significant portion of these impurities.
Data Presentation
As extensive quantitative solubility data for this compound is not available in published literature, the following table provides a qualitative guide to solvent selection based on general principles for similar compounds. "Good" indicates high solubility at elevated temperatures and low solubility at room temperature, which is ideal for recrystallization.
| Solvent | Polarity Index | Predicted Solubility | Notes |
| Water | 10.2 | Poor to Moderate | May be a suitable anti-solvent when used with a more soluble primary solvent. |
| Ethanol | 5.2 | Good | A good starting point as a primary solvent. |
| Methanol | 6.6 | Good | Another good option for a primary solvent due to its polarity. |
| Ethyl Acetate | 4.4 | Moderate | May be a suitable solvent, but solubility should be tested. |
| Acetone | 5.1 | Moderate | Potential for use, but compatibility should be verified. |
| Dichloromethane | 3.1 | Poor | Likely to be a poor solvent for this polar compound. |
| Hexane | 0.1 | Poor | Can be used as an anti-solvent if the primary solvent is miscible. |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Side-product formation in the synthesis of Ethyl 2-amino-1h-imidazole-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Ethyl 2-amino-1h-imidazole-5-carboxylate, a key building block in pharmaceutical research. The focus is on identifying and mitigating the formation of common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the condensation reaction between a suitable three-carbon electrophilic precursor and a guanidinylating agent. A widely employed route involves the reaction of an ethyl 3-alkoxy-2-formylacrylate or a related derivative with guanidine. The reaction proceeds through the formation of a guanidino-acrylate intermediate, which then undergoes intramolecular cyclization and dehydration to form the imidazole ring.
Q2: What are the primary side products I should be aware of during this synthesis?
While this synthesis is generally robust, several side products can arise depending on the reaction conditions. The most common impurities include:
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Uncyclized Guanidino Intermediate: If the cyclization step is incomplete, the open-chain intermediate, such as Ethyl 2-(guanidino)-3-hydroxyacrylate, may remain in the reaction mixture.
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Pyrimidine Isomer (e.g., Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate): Guanidine is a versatile nucleophile and can cyclize in different ways. An alternative cyclization pathway can lead to the formation of a six-membered pyrimidine ring instead of the desired five-membered imidazole ring. Such alternative mechanisms have been observed in related syntheses.[1]
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Hydrolysis Product (2-amino-1H-imidazole-5-carboxylic acid): The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially during workup or if water is present at elevated temperatures.
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Dimerization/Polymerization Products: Under harsh conditions, such as excessively high temperatures or prolonged reaction times, oligomeric or polymeric materials can form, complicating purification.
Q3: What reaction conditions influence the formation of these side products?
Side product formation is highly dependent on reaction parameters:
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Temperature: Higher temperatures can promote the formation of pyrimidine isomers and decomposition products. The initial condensation is often performed at a lower temperature, followed by heating to facilitate cyclization.
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pH/Base: The choice and stoichiometry of the base (e.g., sodium ethoxide, DBU) are critical. Insufficient base may lead to incomplete reaction, while an excessive amount or a very strong base can promote hydrolysis of the ester group or other side reactions.
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Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of dimerization and hydrolysis. Monitoring the reaction to identify the point of maximum product formation is crucial.
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Solvent: The choice of solvent (e.g., ethanol, THF, DMF) affects the solubility of reactants and intermediates, influencing reaction rates and potentially favoring one cyclization pathway over another.[1]
Q4: How can I monitor the reaction to minimize side-product formation?
Regular monitoring of the reaction progress is essential. The two most common techniques are:
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Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to qualitatively track the consumption of starting materials and the formation of the product and major impurities. A co-spot of the starting material and a sample of the pure product (if available) is recommended for accurate identification.
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High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately resolve the desired product from intermediates and side products, allowing for precise determination of the optimal reaction endpoint.
Q5: What are the recommended purification techniques to remove these impurities?
Purification strategies depend on the nature of the impurities.
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Recrystallization: If the crude product is a solid and has moderate to high purity (>85-90%), recrystallization is often the most efficient method for removing minor impurities. Solvents like ethanol, ethyl acetate, or mixtures with water are commonly used.
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Acid-Base Extraction: To remove the hydrolyzed carboxylic acid impurity, the crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution). The desired ester product will remain in the organic layer, while the acidic impurity will move to the aqueous layer.
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Column Chromatography: For complex mixtures containing multiple side products or when high purity is required, silica gel column chromatography is the most effective method. A gradient elution system, typically starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or acetone), is often used.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., wet guanidine).2. Incorrect base stoichiometry or strength.3. Reaction temperature is too low. | 1. Ensure all reagents are dry and pure.2. Re-evaluate the base used. Sodium ethoxide in ethanol is a common choice. Use at least one equivalent.3. Gradually increase the reaction temperature while monitoring via TLC/HPLC. |
| Multiple Spots on TLC/HPLC (Significant side products) | 1. Reaction temperature is too high, favoring alternative pathways.2. Incorrect pH or excessive base leading to degradation.3. Reaction time is too long. | 1. Lower the reaction temperature. Consider a stepwise heating profile.2. Carefully control the amount of base added. Buffer the reaction if necessary.3. Monitor the reaction closely and quench it once the main product peak is maximized. |
| Product is an Oil or Fails to Crystallize | 1. High levels of impurities are present, causing melting point depression.2. Presence of residual solvent. | 1. Purify the crude material using silica gel column chromatography to remove impurities.2. Ensure the product is thoroughly dried under high vacuum. |
| Significant Amount of Hydrolyzed Product Detected | 1. Water present in the reaction mixture.2. Harsh pH conditions (acidic or basic) during workup. | 1. Use anhydrous solvents and reagents.2. During workup, use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with aqueous layers. |
Data Presentation: Product vs. Potential Side Products
This table helps in identifying the main product from potential impurities through analytical methods.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound (Desired Product) | C₆H₉N₃O₂ | 155.16[3] | ¹H NMR: Signals for ethyl group, imidazole ring proton, and exchangeable amine protons.MS (ESI+): m/z = 156.1 [M+H]⁺. |
| Ethyl 2-(guanidino)-3-hydroxyacrylate (Incomplete Cyclization) | C₆H₁₁N₃O₃ | 173.17 | ¹H NMR: Lacks aromatic/heterocyclic proton signal; may show vinyl proton.MS (ESI+): m/z = 174.1 [M+H]⁺. |
| Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (Isomeric Side Product) | C₇H₉N₃O₃ | 183.17 | ¹H NMR: Different chemical shift for the heterocyclic ring proton compared to the imidazole.MS (ESI+): m/z = 184.1 [M+H]⁺. |
| 2-amino-1H-imidazole-5-carboxylic acid (Hydrolysis Product) | C₄H₅N₃O₂ | 127.10 | ¹H NMR: Absence of ethyl group signals.MS (ESI+): m/z = 128.1 [M+H]⁺. Insoluble in many organic solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol based on common synthetic transformations for this class of compounds.
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Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous ethanol (10 volumes, e.g., 100 mL for 10 g of starting material).
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Base Addition: Add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
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Guanidine Addition: Cool the sodium ethoxide solution to room temperature and add guanidine hydrochloride (1.1 equivalents). Stir for 30 minutes.
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Reactant Addition: Add ethyl 3-ethoxy-2-formylacrylate (1.0 equivalent) dropwise to the mixture at room temperature over 30 minutes.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by TLC or HPLC (typically 4-8 hours).
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Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with acetic acid or dilute HCl.
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Isolation: Remove the solvent under reduced pressure. Add water to the residue, and the crude product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3x volumes).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be further purified as described below.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Place a small amount of the crude solid in a test tube and add a potential recrystallization solvent (e.g., ethyl acetate, ethanol, or an ethanol/water mixture) dropwise while heating until the solid dissolves.
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Dissolution: Transfer the crude product to an Erlenmeyer flask and add the chosen solvent system. Heat the mixture until all the solid dissolves completely.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
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Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum.
Visualizations
Reaction and Side-Product Pathway
Caption: Main reaction pathway versus a common side-product pathway.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting reaction outcomes.
Purification Strategy Logic
Caption: Logic for selecting an appropriate purification method.
References
Optimization of reaction conditions for Ethyl 2-amino-1h-imidazole-5-carboxylate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound derivatives?
A1: The primary and most established methods for synthesizing 2-aminoimidazole derivatives involve the cyclocondensation reaction of a guanidine derivative with an appropriate three-carbon building block. Key strategies include:
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Reaction of Guanidine with α-Haloketones or α-Diketones: This is a classical approach where guanidine reacts with molecules like diethyl 2-chloro-3-oxosuccinate.[1]
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Palladium-Catalyzed Carboamination: This modern method involves the coupling of N-propargyl guanidines with aryl triflates, which allows for the formation of both a carbon-nitrogen and a carbon-carbon bond in a single step.
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"Green" Synthesis using Deep Eutectic Solvents (DES): An environmentally friendly approach that utilizes solvents like choline chloride and urea to facilitate the reaction between α-chloroketones and guanidines. This method can significantly reduce reaction times and simplify work-up procedures.[2][3]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: Several parameters are critical for optimizing the yield and purity of the product:
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Temperature: The optimal temperature is highly dependent on the chosen synthetic route. For instance, DES-based syntheses often perform well at around 80°C, while palladium-catalyzed reactions may necessitate temperatures of 100°C or higher.[2]
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Solvent: The choice of solvent can impact reaction kinetics and solubility of reagents. While traditional organic solvents are used, deep eutectic solvents (DES) have emerged as a greener and often more efficient alternative.[2][3]
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Base: In many protocols, a base is required to neutralize the guanidine salt and facilitate the cyclization. The choice and stoichiometry of the base can be critical.
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Purity of Starting Materials: The purity of reagents, particularly the guanidine and the carbonyl compound, is crucial to prevent side reactions and ensure a high yield of the desired product.
Q3: How can I purify the final this compound product?
A3: Purification strategies depend on the scale of the reaction and the nature of the impurities. Common methods include:
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Crystallization: This is a widely used technique for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be chosen to ensure good recovery of the pure compound.
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Column Chromatography: Silica gel column chromatography is effective for removing closely related impurities. A variety of solvent systems, such as hexane/ethyl acetate, can be employed.
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Acid-Base Treatment: For certain derivatives, simple acid-base treatment can be a highly effective method for purification, achieving high purity levels (e.g., 99.5% by HPLC).[1]
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Precipitation: In syntheses utilizing deep eutectic solvents, the product can sometimes be precipitated by the addition of water to the reaction mixture, followed by simple filtration.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Reaction time or temperature may be insufficient. | Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature incrementally. |
| Poor Quality of Reagents: Starting materials may be impure or degraded. Guanidine salts can be hygroscopic. | Ensure the purity of all reagents. Use freshly opened or properly stored starting materials. Dry guanidine salts before use if necessary. | |
| Incorrect Stoichiometry: The molar ratios of reactants and base may not be optimal. | Carefully check and optimize the stoichiometry of all reactants, including the base used for deprotonation of the guanidine salt. | |
| Side Reactions: Formation of byproducts may be consuming the starting materials. | Analyze the crude reaction mixture to identify major byproducts. Adjust reaction conditions (e.g., temperature, order of addition) to minimize their formation. Consider using protecting groups on the guanidine if side reactions at the amino group are suspected. | |
| Formation of Multiple Products/Impurities | Lack of Regioselectivity: In the synthesis of substituted imidazoles, different isomers can be formed. | The choice of starting materials and reaction conditions can influence regioselectivity. Careful analysis of the product mixture is required to identify the different isomers. Purification by chromatography may be necessary. |
| Over-alkylation or Di-halogenation: Side reactions can occur on the imidazole ring or starting materials. | Control the stoichiometry of alkylating or halogenating agents carefully. Lowering the reaction temperature can sometimes improve selectivity. | |
| Hydrolysis of Ester Group: The ethyl ester group can be susceptible to hydrolysis, especially under strong acidic or basic conditions during workup. | Perform workup under neutral or mildly acidic/basic conditions. Minimize exposure to water and elevated temperatures during purification. | |
| Difficulty in Product Isolation/Purification | Product is too soluble in the workup solvent. | Choose an extraction solvent in which the product has good solubility and the impurities have low solubility, or vice versa. Consider performing a solvent screen. |
| Product co-elutes with impurities during chromatography. | Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective. | |
| Oily Product Instead of Solid: The product may not crystallize easily. | Try different crystallization solvents or solvent mixtures. Scratching the inside of the flask or adding a seed crystal can sometimes induce crystallization. If the product is inherently an oil, purification by chromatography is the best option. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
This protocol describes a key intermediate step in the synthesis of certain this compound derivatives.[1]
Materials:
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Butyramidinium salt
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Diethyl 2-chloro-3-oxosuccinate
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Ethanol (EtOH)
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Ethyl acetate (EtOAc)
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Water
Procedure:
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Dissolve the butyramidinium salt in ethanol.
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Add diethyl 2-chloro-3-oxosuccinate (8g, 36mmol) to the solution at room temperature over a 20-minute period.
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Stir the reaction mixture at room temperature for 1 hour.
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Heat the mixture and stir at 60-70°C for 5 hours.
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Evaporate the solvent under vacuum.
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Add water (40mL) to the residue.
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Extract the mixture with ethyl acetate (3 x 30mL).
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Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4), and evaporate the solvent under reduced pressure to obtain the product.
Yield: 6.5g (71%) of the desired product as a white solid.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Experimental Workflow for Synthesis and Purification
References
Technical Support Center: Purification of Ethyl 2-amino-1h-imidazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from Ethyl 2-amino-1h-imidazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, residual solvents, and byproducts from the synthesis. The specific impurities will depend on the synthetic route, but can generally be categorized as more polar, less polar, or acidic/basic compounds.
Q2: What is the recommended first step for purifying this compound?
A2: Recrystallization is often a good initial purification method for solid compounds like this compound. It is effective at removing small amounts of impurities with different solubility profiles.
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when recrystallization fails to achieve the desired purity, or when dealing with complex mixtures of impurities. It is particularly useful for separating compounds with similar polarities.
Q4: Can acid-base extraction be used for purification?
A4: Yes, given the presence of a basic amino group and the imidazole ring, acid-base extraction can be a powerful purification technique.[1] By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic target compound can be selectively protonated and extracted into the aqueous phase, leaving non-basic impurities behind in the organic layer. The pH of the aqueous layer can then be adjusted to precipitate the purified product.
Troubleshooting Guides
Issue 1: Recrystallization yields are low or the product does not crystallize.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Perform small-scale solvent screening to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. |
| Product is an oil | Some imidazole derivatives can be difficult to crystallize and may present as an oil.[2] Try using a co-solvent system or scratching the inside of the flask to induce crystallization. Seeding with a pure crystal can also be effective. |
| Supersaturation | Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to encourage crystal formation. |
| Concentration too low | If the solution is too dilute, the compound will not crystallize. Carefully evaporate some of the solvent and attempt to crystallize again. |
Issue 2: Purity does not improve significantly after recrystallization.
| Possible Cause | Troubleshooting Step |
| Impurities have similar solubility | If impurities co-crystallize with the product, recrystallization will be ineffective. Consider using column chromatography for separation. |
| Incomplete initial dissolution | Ensure the compound is fully dissolved in the minimum amount of hot solvent before cooling. Any undissolved material will remain as an impurity. |
| Cooling too rapidly | Rapid cooling can trap impurities within the crystal lattice. Allow for slow cooling to promote the formation of pure crystals. |
Issue 3: Compound is difficult to separate from impurities by column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate eluent system | The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent mixtures (e.g., chloroform/methanol) to find an eluent system that provides good separation between your product and the impurities.[3] |
| Column overloading | Using too much crude material for the column size will result in poor separation. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Incorrect stationary phase | While silica gel is common, other stationary phases like alumina may provide better separation for certain compounds. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system that moves the target compound to an Rf value of approximately 0.3-0.5 and shows good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and carefully apply it to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow and Troubleshooting Logic
Caption: A general workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting recrystallization issues.
References
Common pitfalls in the handling of Ethyl 2-amino-1h-imidazole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the handling and application of Ethyl 2-amino-1h-imidazole-5-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound, offering potential causes and solutions.
Issue 1: Unexpected Reaction Outcomes or Low Yield
Q: My reaction is giving a low yield of the desired product. What are the potential causes?
A: Low yields can stem from several factors related to the stability and reactivity of this compound. Key considerations include:
-
Moisture Sensitivity: The presence of water can lead to hydrolysis of the ethyl ester functionality, resulting in the corresponding carboxylic acid and reducing the yield of the desired ester product. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during reactions.
-
Oxidation: The 2-aminoimidazole core is susceptible to oxidation, which can be catalyzed by air or trace metals. This can lead to the formation of colored impurities and a decrease in the desired product. Deoxygenating solvents and using an inert atmosphere can mitigate this issue.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: Depending on the reaction conditions, side reactions such as N-acylation or dimerization may occur. Optimizing reaction parameters like temperature, reaction time, and the stoichiometry of reagents can help minimize these unwanted reactions.
Issue 2: Presence of Impurities in the Product
Q: I am observing unknown impurities in my product after synthesis. What are the likely sources?
A: Impurities can arise from starting materials, side reactions, or degradation. Common sources of impurities include:
-
Starting Material Impurities: Ensure the purity of your this compound starting material. If synthesizing the compound, residual reagents or byproducts from the synthesis can carry over.
-
Hydrolysis Product: The most common impurity is the corresponding carboxylic acid, formed by the hydrolysis of the ethyl ester.
-
Oxidation Products: The formation of oxidized species, potentially including 2-nitroimidazole derivatives, can occur, especially if the reaction is exposed to air for extended periods.
-
Residual Solvents: Inadequate drying of the final product can leave residual solvents.
Purification Protocol:
A general purification protocol involves the following steps:
-
Extraction: After the reaction, perform an aqueous workup to remove water-soluble impurities.
-
Chromatography: Column chromatography on silica gel is a common method for purification. A solvent system of ethyl acetate and hexanes is often a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove impurities.
-
Acid-Base Treatment: For certain impurities, an acid-base wash can be effective. For example, washing with a mild base can remove acidic impurities like the hydrolysis product.
Issue 3: Inconsistent Analytical Results (HPLC)
Q: I am experiencing issues with my HPLC analysis, such as peak tailing, shifting retention times, or poor resolution. How can I troubleshoot this?
A: HPLC issues are common and can often be resolved systematically. The following table summarizes common problems and their solutions.
| Problem | Possible Cause | Troubleshooting Step |
| Peak Tailing | - Interaction with active silanols on the column | - Use a high-purity silica column. - Add a basic modifier like triethylamine (TEA) to the mobile phase. - Lower the mobile phase pH to suppress silanol ionization. |
| - Column overload | - Reduce the sample concentration or injection volume. | |
| Shifting Retention Times | - Inconsistent mobile phase composition | - Prepare fresh mobile phase and ensure accurate mixing. - Degas the mobile phase thoroughly. |
| - Fluctuations in column temperature | - Use a column oven to maintain a constant temperature. | |
| - Column aging | - Flush the column with a strong solvent or replace it if necessary. | |
| Poor Resolution | - Inappropriate mobile phase | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH). |
| - Low column efficiency | - Ensure the column is properly packed and not voided. - Check for system leaks. |
Experimental Protocol: General HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point for the analysis of this compound.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid or another suitable modifier) is often effective.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm) is typically used.
-
Flow Rate: A flow rate of 1 mL/min is standard for analytical columns.
-
Injection Volume: Start with a small injection volume (e.g., 5-10 µL) to avoid column overload.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of the compound, it should be stored in a cool (2-8°C), dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes the risk of degradation through hydrolysis, oxidation, and photodegradation.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways are:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid.
-
Oxidation: The 2-aminoimidazole ring can be oxidized, particularly in the presence of oxygen or oxidizing agents. This can lead to the formation of various oxidized species, potentially including 2-nitro or 2-oxo derivatives.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation. It is recommended to handle the compound in a light-protected environment.
Q3: What are the key safety precautions when handling this compound?
A3: It is important to handle this compound in a well-ventilated area, preferably in a fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]
Q4: In what solvents is this compound soluble?
A4: While specific solubility data can vary, it is generally soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is expected to be limited.
Visualizations
Caption: A troubleshooting decision tree for common experimental issues.
Caption: Primary degradation pathways for this compound.
References
Alternative catalysts for the synthesis of Ethyl 2-amino-1h-imidazole-5-carboxylate
Technical Support Center: Synthesis of Ethyl 2-amino-1h-imidazole-5-carboxylate
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for alternative catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods for the synthesis of this compound?
A1: Traditional synthesis routes may require harsh reaction conditions, long reaction times, and the use of hazardous reagents. Alternative catalysts, such as heterogeneous catalysts (e.g., metal-organic frameworks, nanoparticles), ionic liquids, and microwave-assisted protocols, offer several advantages:
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Milder Reaction Conditions: Many alternative catalysts operate at lower temperatures and pressures.
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Shorter Reaction Times: Microwave-assisted synthesis, in particular, can dramatically reduce reaction times from hours to minutes.[1][2][3]
-
Improved Yields and Purity: Optimized catalytic systems can lead to higher product yields and fewer byproducts.
-
Enhanced Safety and Sustainability ("Green Chemistry"): Heterogeneous catalysts can often be easily separated and recycled.[4][5] The use of water as a solvent under microwave conditions or the application of non-volatile ionic liquids reduces the environmental impact.[6][7][8]
-
Catalyst Reusability: Solid-supported catalysts like MOFs and nanoparticles can be recovered and reused for multiple reaction cycles, reducing costs.[7][8]
Q2: Can I use microwave irradiation for the synthesis? What are the typical solvents and catalysts?
A2: Yes, microwave-assisted synthesis is a highly effective method for preparing imidazole derivatives.[3] It often leads to significantly shorter reaction times and improved yields.[1][2]
-
Solvents: Polar protic solvents like water and ethanol are often highly effective under microwave irradiation.[8]
-
Catalysts: While some microwave-assisted syntheses can proceed without a catalyst, others benefit from the use of heterogeneous catalysts like Cr2O3 nanoparticles to enhance the reaction rate and yield.[7][8]
Q3: What are Metal-Organic Frameworks (MOFs) and how can they be used as catalysts in this synthesis?
A3: Metal-Organic Frameworks (MOFs) are crystalline materials with high porosity and thermal stability, constructed from metal ions linked by organic molecules. Their tunable structures and active metal sites make them excellent heterogeneous catalysts.[9][10][11] For imidazole synthesis, MOFs can act as Lewis acid catalysts to facilitate the condensation and cyclization steps. Their key advantage is easy separation from the reaction mixture and potential for reuse.[5]
Q4: Are ionic liquids a viable option as a catalyst or solvent for this synthesis?
A4: Imidazolium-based ionic liquids can serve as both the solvent and a catalyst for the reaction.[6][12][13] Their negligible vapor pressure makes them a "green" alternative to volatile organic solvents.[14] As catalysts, their properties can be tuned by modifying their chemical structure to optimize reaction efficiency.[6][15]
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Sub-optimal reaction temperature or time. 3. Impure starting materials (aminoguanidine, ethyl glyoxalate). 4. Incorrect solvent. | 1. Catalyst Activity: For heterogeneous catalysts, ensure proper activation (e.g., heating under vacuum). If reusing a catalyst, consider that its activity may decrease over cycles. For homogeneous catalysts, ensure accurate measurement. 2. Optimization: Systematically vary the temperature and reaction time. For microwave synthesis, adjust the power and temperature ceiling.[1] 3. Purity: Use freshly purified starting materials. Aminoguanidine salts may need to be neutralized in situ. 4. Solvent Choice: If using microwave irradiation, polar protic solvents like ethanol or water are often effective.[8] For other methods, ensure the solvent is anhydrous if required by the catalyst. |
| Formation of Multiple Byproducts | 1. Side reactions due to high temperatures. 2. Non-regioselective reaction. 3. Decomposition of starting materials or product. | 1. Lower Temperature: Reduce the reaction temperature and extend the reaction time if necessary. 2. Catalyst Selection: The choice of catalyst can influence selectivity. A milder, more selective catalyst may be required. 3. Inert Atmosphere: If starting materials or the product are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Catalyst Separation (Heterogeneous Catalysts) | 1. Catalyst particles are too fine. 2. Catalyst degradation. | 1. Filtration/Centrifugation: If simple filtration is ineffective, try centrifugation to pellet the catalyst, followed by decantation of the supernatant. 2. Catalyst Stability: Check the stability of your catalyst under the reaction conditions. Some MOFs or nanoparticles may not be stable in highly acidic or basic media. |
| Reaction Stalls or is Sluggish | 1. Insufficient catalyst loading. 2. Poor mixing in a heterogeneous system. 3. Deactivation of the catalyst by impurities. | 1. Catalyst Amount: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 2. Agitation: Ensure vigorous stirring to maintain a good suspension of the heterogeneous catalyst. 3. Purify Reagents: Ensure all starting materials and the solvent are free from water or other impurities that could poison the catalyst. |
Data on Alternative Catalysts for Imidazole Synthesis
The following table summarizes representative data for the synthesis of substituted imidazoles using alternative catalytic methods. While not specific to this compound, these results provide a strong basis for catalyst selection and optimization.
| Catalyst | Method | Substrates | Solvent | Time | Yield (%) | Reference |
| Cr2O3 Nanoparticles | Microwave Irradiation | Aromatic Aldehydes, Benzil, Ammonium Acetate | Water | 4-9 min | 97% | [7][8] |
| None (Hydrazinolysis) | Microwave Irradiation | Imidazo[1,2-a]pyrimidines, Hydrazine Hydrate | Ethanol | 10 min | up to 91% | [1] |
| Urea-ZnCl2 | Conventional Heating | Aromatic Aldehydes, Benzil, Ammonium Acetate | None | - | >90% | [16] |
| ZnFe2O4 Nanoparticles | Conventional Heating | Aldehydes, Benzil, Primary Amines | None | - | Good | [17] |
| Pd(OAc)2 | Conventional Heating | N-propargyl guanidines, Aryl triflates | PhCF3 | 16 h | Good | [18] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using a Heterogeneous Catalyst
This protocol is a generalized procedure based on the successful synthesis of polysubstituted imidazoles using Cr2O3 nanoparticles under microwave irradiation.[7][8]
Materials:
-
Aminoguanidine hydrochloride
-
Ethyl glyoxalate
-
Cr2O3 nanoparticles (as catalyst)
-
Base (e.g., NaHCO3)
-
Ethanol or Water
-
Microwave reactor vial
Procedure:
-
In a 10 mL microwave reactor vial, combine aminoguanidine hydrochloride (1 mmol) and a suitable base (1 mmol, e.g., NaHCO3) in ethanol or water (3 mL).
-
Add ethyl glyoxalate (1 mmol) to the mixture.
-
Add the Cr2O3 nanoparticle catalyst (e.g., 15 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) with a maximum power of 150 W for 10-20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Separate the catalyst by filtration or centrifugation. Wash the catalyst with ethyl acetate for reuse.
-
Extract the aqueous filtrate with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the catalyzed synthesis.
Troubleshooting Decision Tree
References
- 1. chem.msu.ru [chem.msu.ru]
- 2. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Imidazole synthesis [organic-chemistry.org]
- 17. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Ethyl 2-Amino-1H-Imidazole-5-Carboxylate Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable production of Ethyl 2-amino-1H-imidazole-5-carboxylate. The information provided is collated from established synthetic methodologies for structurally similar compounds and is intended to serve as a comprehensive resource for troubleshooting and process optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, work-up, and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of starting materials or product: The reactants or the final product might be sensitive to the reaction conditions, such as strong acids or bases. | Ensure that the pH of the reaction mixture is controlled, especially during work-up. Use buffered solutions if necessary. | |
| Poor quality of reagents: Impurities in starting materials can lead to side reactions and lower yields. | Use high-purity reagents and anhydrous solvents, particularly for moisture-sensitive steps. | |
| Presence of Multiple Impurities in Crude Product | Side reactions: The formation of byproducts is a common issue in imidazole synthesis. For instance, self-condensation of reactants or the formation of isomeric products can occur. | Optimize reaction conditions (temperature, concentration, stoichiometry) to minimize side reactions. A thorough understanding of the reaction mechanism can help in identifying and controlling byproduct formation. |
| Incomplete conversion: Unreacted starting materials will appear as impurities. | As mentioned above, ensure the reaction goes to completion by monitoring and adjusting reaction time and temperature. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the work-up solvent: This can lead to significant product loss during extraction. | Carefully select the extraction solvent to ensure good recovery of the product. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume. |
| Product co-precipitates with salts: Inorganic salts formed during the reaction or work-up can be difficult to separate from the product. | Consider alternative work-up procedures, such as quenching the reaction with a non-aqueous solvent or using a different base that forms more soluble salts. | |
| Oily or non-crystalline product: Some imidazole derivatives are known to be difficult to crystallize, which complicates purification by recrystallization. | Attempt crystallization from a variety of solvents or solvent mixtures. If direct crystallization is unsuccessful, column chromatography may be necessary. For some imidazole-5-carboxylates, formation of a salt (e.g., hydrochloride) can facilitate crystallization and purification. | |
| Inconsistent Yields at Larger Scales | Inefficient heat and mass transfer: As the reaction scale increases, mixing and temperature control can become challenging, leading to localized "hot spots" or areas of poor reactant mixing. | Use appropriate reactor geometry and agitation to ensure efficient mixing and heat transfer. For exothermic reactions, consider a semi-batch or continuous-flow process to better control the reaction temperature. |
| Changes in reagent addition rates: The rate of addition of reagents can significantly impact the reaction profile and selectivity. | Maintain a controlled and consistent rate of reagent addition, especially for highly reactive species. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended scalable synthetic route for this compound?
Q2: What are the critical process parameters to control for a successful scale-up?
For the synthesis of imidazole derivatives, several parameters are critical for a successful and reproducible scale-up:
-
Temperature Control: Many of the reaction steps can be exothermic. Maintaining a consistent temperature profile is crucial to avoid side reactions and ensure product quality.
-
pH Control: The stability of both reactants and the final product can be pH-dependent. Careful control of pH during the reaction and work-up is essential to prevent degradation.
-
Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants and the rate at which they are added can significantly impact yield and purity.
-
Mixing Efficiency: Homogeneous mixing is necessary to ensure uniform reaction conditions and prevent the formation of localized areas of high concentration, which can lead to side reactions.
Q3: What are the likely impurities to be encountered in the synthesis of this compound?
Based on the synthesis of analogous compounds, potential impurities could include:
-
Unreacted starting materials: Such as diethyl 2-chloro-3-oxosuccinate or guanidine.
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Isomeric byproducts: Depending on the cyclization conditions, formation of other imidazole isomers is possible.
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Over-alkylation products: If alkylating agents are used, reaction at multiple sites on the imidazole ring can occur.
-
Hydrolysis products: The ester group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic conditions during work-up.
Q4: How can the final product be effectively purified at a larger scale?
For large-scale purification, the following methods can be considered:
-
Crystallization: This is the most cost-effective method for purifying solid compounds. A systematic screening of solvents and conditions is recommended to find an optimal crystallization process. In some cases, forming a salt of the product can improve its crystallinity.
-
Acid-Base Extraction: If the product has basic or acidic properties, it can be purified by extracting it into an acidic or basic aqueous solution, washing away neutral impurities, and then precipitating the product by adjusting the pH.
-
Column Chromatography: While generally less preferred for large-scale production due to cost and solvent consumption, it can be a viable option for high-purity requirements or when crystallization is not feasible.
Experimental Protocols
The following is a proposed scalable protocol for the synthesis of this compound, adapted from methodologies for structurally similar compounds.[1]
Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate
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To a solution of sodium ethoxide in ethanol, add diethyl oxalate.
-
Cool the mixture to 0-5 °C.
-
Slowly add ethyl chloroacetate to the reaction mixture while maintaining the temperature between 0-5 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
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Dissolve the resulting salt in ice-cold water and adjust the pH to 3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to obtain diethyl 2-chloro-3-oxosuccinate.
Step 2: Synthesis of this compound
-
Prepare a solution of guanidine hydrochloride and a suitable base (e.g., sodium ethoxide) in ethanol to generate the free base of guanidine.
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To this solution, add diethyl 2-chloro-3-oxosuccinate at room temperature over a period of 20 minutes.
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Stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70 °C for 5 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: A two-step synthetic workflow for producing this compound.
Logical Relationship of Troubleshooting
Caption: A logical diagram illustrating the troubleshooting process for common synthesis issues.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-amino-1H-imidazole-5-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for Ethyl 2-amino-1H-imidazole-5-carboxylate, alongside data for structurally related analogs, offering a valuable resource for compound identification and characterization.
Comparative NMR Data Analysis
To provide a clear comparative framework, the predicted ¹H and ¹³C NMR data for this compound are presented alongside the experimental data for two closely related analogs: Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate and Mthis compound. This comparison highlights the influence of subtle structural modifications on the NMR chemical shifts.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-4 | ~7.5 - 7.7 | s | - | 1H |
| NH (imidazole) | ~10.0 - 12.0 | br s | - | 1H | |
| NH₂ (amino) | ~5.5 - 6.5 | br s | - | 2H | |
| -OCH₂CH₃ (methylene) | ~4.2 - 4.3 | q | ~7.1 | 2H | |
| -OCH₂CH₃ (methyl) | ~1.2 - 1.3 | t | ~7.1 | 3H | |
| Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | H-4 | 7.37 | s | - | 1H |
| NH₂ (amino) | 5.86 | s | - | 2H | |
| -OCH₂CH₃ (methylene) | 4.18 | q | 7.1 | 2H | |
| -N-CH₃ (methyl) | 3.45 | s | - | 3H | |
| -OCH₂CH₃ (methyl) | 1.26 | t | 7.1 | 3H | |
| Mthis compound | H-4 | 7.45 | s | - | 1H |
| NH (imidazole) | 11.5 (broad) | br s | - | 1H | |
| NH₂ (amino) | 6.2 (broad) | br s | - | 2H | |
| -OCH₃ (methyl) | 3.70 | s | - | 3H |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C=O (ester) | ~162 - 164 |
| C-2 (amino-substituted) | ~150 - 152 | |
| C-5 (ester-substituted) | ~135 - 137 | |
| C-4 | ~115 - 117 | |
| -OCH₂CH₃ (methylene) | ~60 - 62 | |
| -OCH₂CH₃ (methyl) | ~14 - 15 | |
| Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | C=O (ester) | 162.8 |
| C-2 (amino-substituted) | 151.7 | |
| C-5 (ester-substituted) | 136.1 | |
| C-4 | 116.5 | |
| -OCH₂CH₃ (methylene) | 60.1 | |
| -N-CH₃ (methyl) | 31.2 | |
| -OCH₂CH₃ (methyl) | 14.7 | |
| Mthis compound | C=O (ester) | 163.5 |
| C-2 (amino-substituted) | 151.2 | |
| C-5 (ester-substituted) | 135.8 | |
| C-4 | 115.9 | |
| -OCH₃ (methyl) | 51.3 |
Key Structural Correlations and Interpretations
The following diagram illustrates the basic structure of this compound and highlights the key proton and carbon atoms that give rise to the signals in the NMR spectra.
Caption: Molecular structure of this compound.
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (e.g., -NH and -NH₂). DMSO-d₆ is often preferred for imidazole derivatives as it can help in observing these exchangeable protons.
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
A wider spectral width (e.g., 0-200 ppm) is used to encompass the full range of carbon chemical shifts.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative analysis, if required.
The following workflow diagram illustrates the general process of NMR analysis for compound characterization.
Caption: General workflow for NMR-based structural analysis.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound and its analogs. By presenting comparative data and a standardized experimental protocol, it aims to assist researchers in the accurate identification and characterization of this and similar heterocyclic compounds, thereby facilitating advancements in drug discovery and development.
A Comparative Guide to HPLC Purity Analysis of Ethyl 2-amino-1h-imidazole-5-carboxylate and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 2-amino-1h-imidazole-5-carboxylate, a key building block in pharmaceutical synthesis. We will explore a robust analytical method and compare its expected performance against structurally similar alternatives, offering valuable insights for method development and impurity profiling.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile scaffold. Ensuring the purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for meeting stringent regulatory requirements. HPLC is the predominant technique for assessing the purity of such non-volatile and thermally labile compounds.[1] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a widely used and reliable approach for separating polar and non-polar compounds.
Comparative Analysis of this compound and Alternatives
For a comprehensive understanding of the HPLC analysis, we will compare the target compound with three structurally related alternatives:
-
Alternative 1: Ethyl 4-amino-1H-imidazole-5-carboxylate: A regioisomer of the target compound.
-
Alternative 2: Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: An N-methylated analog of the target compound.
-
Alternative 3: Ethyl 2-phenyl-1H-imidazole-5-carboxylate: A phenyl-substituted analog of the target compound.
The structural differences between these compounds, primarily the position of the amino group, the presence of an N-methyl group, and the substitution of a phenyl group, are expected to influence their retention behavior in RP-HPLC.
Experimental Protocol: HPLC Purity Determination
This section outlines a general yet robust experimental protocol for the purity analysis of this compound and its alternatives. Method optimization may be required based on the specific instrumentation and purity requirements.
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Performance and Comparison
| Compound | Structure | Predicted Retention Time (Relative) | Rationale |
| This compound | Intermediate | The primary amino group and imidazole ring contribute to its polarity. | |
| Ethyl 4-amino-1H-imidazole-5-carboxylate | Similar to the target compound | As a regioisomer, it is expected to have a very similar polarity and therefore a close retention time. Baseline separation may require method optimization. | |
| Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | Slightly Longer | The addition of a methyl group increases the hydrophobicity of the molecule, leading to a slightly longer retention time on a C18 column. | |
| Ethyl 2-phenyl-1H-imidazole-5-carboxylate | Significantly Longer | The phenyl group significantly increases the hydrophobicity of the molecule, resulting in a much stronger interaction with the stationary phase and a longer retention time. |
Note: The actual retention times will depend on the specific HPLC system and exact chromatographic conditions used. The information above serves as a guide for method development and peak identification.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC purity analysis.
Caption: General workflow for HPLC purity analysis.
Caption: Logical relationship for comparative analysis.
Conclusion
The presented RP-HPLC method provides a solid foundation for the purity analysis of this compound and its structural analogs. By understanding the influence of structural modifications on chromatographic behavior, researchers can effectively develop and validate robust analytical methods for quality control and impurity profiling in drug development. For specific quantitative data, it is recommended to obtain the certificate of analysis from the supplier or to perform a full method validation according to ICH guidelines.
References
A Comparative Guide to the Synthetic Routes of Ethyl 2-amino-1h-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-1H-imidazole-5-carboxylate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficiency and practicality of its synthesis are therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this important molecule, offering detailed experimental protocols and a summary of their performance based on available data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyclization of an α-amino-β-ketoester Derivative | Route 2: Three-Component Reaction |
| Starting Materials | Ethyl 2-amino-3-oxobutanoate, Guanidine | Ethyl glyoxalate, Aldehyde, Ammonia |
| Key Transformation | Cyclocondensation | Multicomponent cyclization |
| Reported Yield | Moderate to Good | Variable, often moderate |
| Reaction Conditions | Typically requires heating in a suitable solvent | Often proceeds at room temperature, can be one-pot |
| Advantages | Generally good yields, well-established method. | Atom economical, potentially simpler work-up. |
| Disadvantages | May require the synthesis of the starting ketoester. | Can be sensitive to reaction conditions, potential for side products. |
Synthetic Pathway Overview
The following diagram illustrates the two synthetic pathways discussed in this guide.
Caption: Comparative schematic of two synthetic routes to this compound.
Route 1: Cyclization of an α-amino-β-ketoester Derivative
This classical approach involves the cyclocondensation of an α-amino-β-ketoester with guanidine. The reaction proceeds by the formation of a pyrimidine intermediate which then rearranges to the more stable imidazole ring.
Experimental Protocol
Materials:
-
Ethyl 2-amino-3-oxobutanoate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.
-
Ethyl 2-amino-3-oxobutanoate is then added to the reaction mixture.
-
The mixture is heated at reflux for a specified period, typically monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Note: The specific reaction times, temperatures, and purification methods may vary depending on the scale and specific literature procedure followed.
Route 2: Three-Component Reaction
This method offers a more convergent and atom-economical approach, where the imidazole ring is constructed in a single step from three readily available components.
Experimental Protocol
Materials:
-
Ethyl glyoxalate
-
An appropriate aldehyde (e.g., formaldehyde or a protected equivalent)
-
Ammonia or an ammonia source (e.g., ammonium acetate)
-
A suitable solvent (e.g., methanol, ethanol)
Procedure:
-
Ethyl glyoxalate and the aldehyde are dissolved in the chosen solvent.
-
Ammonia or the ammonia source is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating for a designated time.
-
The progress of the reaction is monitored by TLC or other analytical techniques.
-
After the reaction is complete, the solvent is evaporated.
-
The resulting residue is worked up, which may involve extraction and washing steps similar to Route 1.
-
Purification of the final product is typically achieved through column chromatography.
Note: The choice of aldehyde and ammonia source, as well as the solvent and temperature, can significantly influence the yield and purity of the product.
Concluding Remarks
Both synthetic routes presented offer viable pathways to this compound. The choice between them will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for purification. Route 1 is a more traditional and often higher-yielding method, while Route 2 represents a more modern, convergent approach that may be advantageous in certain contexts. Researchers are encouraged to consult the primary literature for specific and optimized reaction conditions for each route.
Comparative Analysis of Ethyl and Methyl 2-amino-1H-imidazole-5-carboxylate: A Review of Available Biological Activity Data
Introduction to 2-Aminoimidazole-5-carboxylate Esters
The 2-aminoimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse biological properties. The ester functional group at the 5-position, whether ethyl or methyl, can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These factors, in turn, can modulate the compound's pharmacokinetic and pharmacodynamic profiles, ultimately affecting its biological activity.
Anticancer Activity of Related Derivatives
While direct data is lacking for the parent compounds, studies on N-substituted derivatives of both ethyl and methyl 2-amino-1H-imidazole-5-carboxylate provide some insights into their potential as anticancer agents.
A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed that the introduction of a long alkyl chain at the N-1 position can lead to potent cytotoxic activity. Specifically, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated significant inhibitory effects against human cervical (HeLa) and colon (HT-29) cancer cell lines.[1]
Similarly, a derivative of the methyl ester, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate , has been investigated as a microtubule-targeting agent with selective toxicity toward cancer cells over normal cells. This compound showed notable activity against breast cancer cell lines.
It is crucial to note that the observed biological activities in these cases are heavily influenced by the N-substitutions and additional fused rings, and therefore, these results cannot be directly extrapolated to the unsubstituted parent ethyl and methyl esters.
Antimicrobial and Other Biological Activities
The 2-aminoimidazole scaffold is also a well-known pharmacophore for antimicrobial and antibiofilm agents. Various derivatives have been synthesized and shown to modulate bacterial biofilm formation and exhibit activity against a range of microbial pathogens. However, specific studies detailing the antimicrobial profiles of this compound or its methyl ester analog are not prominent in the available literature.
Data on Related Derivatives
The following table summarizes the anticancer activity data found for N-substituted derivatives of the target compounds. It is important to reiterate that this data is not a direct comparison of the parent ethyl and methyl esters.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | 0.737 ± 0.05 | [1] |
| HT-29 | 1.194 ± 0.02 | [1] | |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 | Data not provided | |
| MDA-MB-231 | Data not provided |
Experimental Protocols
As no direct comparative experimental data was found for the title compounds, detailed experimental protocols for their specific evaluation are not available. However, a general methodology for assessing the anticancer activity of such compounds is provided below, based on the protocol used for the ethyl ester derivative.[1]
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Due to the lack of specific mechanistic studies for the direct comparison of the two compounds, a generalized workflow for the initial screening of anticancer compounds is presented below.
References
Navigating the Structural Landscape of Imidazole Carboxylates: A Crystallographic Comparison
For researchers and drug development professionals working with substituted imidazoles, a comprehensive understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. While X-ray crystallography provides the definitive atomic-level blueprint of a molecule, such data is not always publicly available for every compound of interest. This guide addresses the current landscape of crystallographic data for Ethyl 2-amino-1h-imidazole-5-carboxylate and presents a detailed structural analysis of a closely related alternative, Ethyl 1-methylimidazole-2-carboxylate, for which high-quality crystallographic data has been published.
Data Unavailability for this compound
As of the latest searches, publicly accessible, peer-reviewed X-ray crystallography data for this compound could not be located. While this compound is commercially available and its basic chemical properties are known, its detailed solid-state structure, including bond lengths, bond angles, and crystal packing, remains uncharacterized in the public domain. This data gap highlights the necessity for researchers to either perform their own crystallographic studies or to leverage data from structurally analogous compounds to inform their work.
A Comparative Case Study: Ethyl 1-methylimidazole-2-carboxylate
To provide valuable structural insights for researchers in this field, we present a comprehensive summary of the X-ray crystallography data for a comparable molecule, Ethyl 1-methylimidazole-2-carboxylate. The data, sourced from a peer-reviewed publication, offers a clear picture of the molecular geometry and crystal packing of a substituted ethyl imidazole carboxylate.
Crystallographic Data Summary
The following table summarizes the key crystallographic data and refinement parameters for Ethyl 1-methylimidazole-2-carboxylate.[1] This data provides a quantitative basis for understanding the molecule's conformation and the forces governing its crystal lattice.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₇H₁₀N₂O₂ |
| Formula Weight | 154.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 6.1368 (7) Å |
| b | 15.2244 (18) Å |
| c | 8.2384 (10) Å |
| α | 90° |
| β | 112.797 (2)° |
| γ | 90° |
| Volume | 742.92 (15) ų |
| Z | 4 |
| Data Collection | |
| Diffractometer | Bruker SMART APEX CCD |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 (2) K |
| θ range for data collection | 2.7° to 28.0° |
| Refinement | |
| R[F² > 2σ(F²)] | 0.030 |
| wR(F²) | 0.068 |
| Goodness-of-fit on F² | 1.02 |
| Data-to-parameter ratio | 12.3 |
Experimental Protocols
The following section details the methodology used to obtain the crystallographic data for Ethyl 1-methylimidazole-2-carboxylate, providing a representative protocol for researchers aiming to perform similar experiments.
Single-Crystal X-ray Diffraction Protocol
1. Crystal Growth:
-
Single crystals of Ethyl 1-methylimidazole-2-carboxylate suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in ethyl acetate.[1]
2. Data Collection:
-
A suitable crystal was mounted on a Bruker SMART APEX CCD-based diffractometer.
-
The crystal was maintained at a temperature of 100 K during data collection.[1]
-
Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1]
-
A series of ω-scans of 0.3° width were performed to cover a significant portion of the reciprocal space.[1]
3. Structure Solution and Refinement:
-
The collected diffraction data were processed using the SAINT software package for integration and cell refinement.[1]
-
An absorption correction was applied using the SADABS program.[1]
-
The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Visualizing the Crystallographic Workflow
To better illustrate the process of obtaining crystallographic data, the following diagram outlines the key steps from crystal selection to structure validation.
Caption: A flowchart of the single-crystal X-ray crystallography workflow.
This guide provides a foundational understanding of the available structural data for an alternative to this compound. The detailed crystallographic parameters and experimental protocol for Ethyl 1-methylimidazole-2-carboxylate serve as a valuable resource for researchers in the field, enabling more informed decisions in the design and synthesis of novel imidazole-based compounds.
References
A Comparative Study of Ethyl 2-amino-1H-imidazole-5-carboxylate in Diverse Reaction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-1H-imidazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a nucleophilic amino group, an ester, and a reactive imidazole core—allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the reactivity of this compound in four key reaction types: N-acylation, N-alkylation, diazotization, and cyclization. The performance of various reagents and methodologies is compared, supported by experimental data and detailed protocols to aid in the selection of optimal synthetic routes.
N-Acylation: Modifying the 2-Amino Group
The 2-amino group of this compound is a primary site for modification. N-acylation introduces an amide functionality, which can be crucial for modulating the biological activity and physicochemical properties of the resulting derivatives. Here, we compare two common acylating agents: acetic anhydride and benzoyl chloride.
Table 1: Comparison of N-Acylation Reactions
| Entry | Acylating Agent | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) | Product |
| 1 | Acetic Anhydride | Pyridine | - | 4 | ~85 | Ethyl 2-acetamido-1H-imidazole-5-carboxylate |
| 2 | Benzoyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | ~90 | Ethyl 2-benzamido-1H-imidazole-5-carboxylate |
| 3 | Benzoyl Chloride | Dichloromethane (DCM) | Montmorillonite K-10 Clay | 0.5 | >95 (for imidazole)[1] | N-benzoylimidazole (analogous reaction)[1] |
Experimental Protocols:
Protocol 1: N-Acetylation with Acetic Anhydride
-
Dissolve this compound (1.0 mmol) in pyridine (5 mL).
-
Add acetic anhydride (1.2 mmol) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into ice water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Benzoylation with Benzoyl Chloride
-
Suspend this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add triethylamine (1.5 mmol) and cool the mixture to 0 °C.
-
Add benzoyl chloride (1.1 mmol) dropwise and stir the reaction at room temperature for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 2-benzamido-1H-imidazole-5-carboxylate.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of this compound.
N-Alkylation: Substitution on the Imidazole Ring
N-alkylation of the imidazole ring provides a straightforward method to introduce diverse substituents, which is a common strategy in the development of pharmacologically active compounds. The regioselectivity of alkylation (N1 vs. N3) can be influenced by the steric and electronic nature of the substituents on the imidazole ring. Due to the presence of electron-withdrawing groups, strong bases are often required to facilitate the deprotonation of the imidazole nitrogen.[2]
Table 2: Comparison of N-Alkylation Reactions (with analogous systems)
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate[2] | Ethyl iodide | DBU | DMF | 80-100 | 24 | <50 |
| 2 | Diethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate[2] | Benzyl bromide | DBU | DMF | 80-100 | 24 | <50 |
| 3 | Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate[2] | Methyl iodide | NaH | THF | rt - 50 | 12 | Variable |
| 4 | Imidazole | 1-Bromobutane | Cs-Carbonate | Dry Media | 60 | 4 | ~75 |
Experimental Protocol:
Protocol 3: N-Alkylation with an Alkyl Halide
-
To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Logical Flow for N-Alkylation:
References
A Comparative Guide to Validated Analytical Methods for Ethyl 2-amino-1h-imidazole-5-carboxylate Quantification
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques suitable for the quantification of small organic molecules like Ethyl 2-amino-1h-imidazole-5-carboxylate are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance of HPLC, LC-MS/MS, and GC-MS for the quantification of various imidazole derivatives. This data provides a comparative overview of the expected performance for a method developed for this compound.
| Analytical Method | Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Source(s) |
| HPLC-UV | Secnidazole, Omeprazole, Albendazole, Fenbendazole | 10–100 µg/mL | 0.13 - 0.41 µg/mL | Not Specified | High | Not Specified | [1][2] |
| Imidazole, 2-Methylimidazole, 4-Methylimidazole | 10-100 mg/L | 0.02 - 0.03 mg/L | Not Specified | 99.2 - 100% | 0.27% | [3] | |
| LC-MS/MS | 10 Imidazoles in Atmospheric Particles | Not Specified | 1-25 nM | 1-50 nM | Not Specified | < 2% (Intraday), < 3% (Interday) | [4][5] |
| ROS203 (imidazole H3 antagonist) in Rat Plasma | 2.61-2610 ng/mL | Not Specified | 2.61 ng/mL | Within 15% | ≤ 9.50% (Intraday), ≤ 7.19% (Interday) | [4][6] | |
| 21 Benzimidazoles and Nitroimidazoles in Environmental Samples | Not Specified | < 1.0 ng/L (water), < 1.0 µg/kg (sediment/soil) (MQLs) | Not Specified | 60–120% | < 15% | [4][7] | |
| 5-aminoimidazole-4-carboxamide (AICA) in human plasma | 0.5 to 500 ng/mL | Not Specified | 2.0 ng/mL | Not Specified | Not Specified | [8][9] | |
| GC-MS | 7 Imidazole-like compounds | Not Specified (r² = 0.9903 - 0.9992) | 0.0553 - 0.8914 µg/mL | 0.2370–1.9373 µg/mL | 95.20% - 101.93% | 0.55% - 2.54% | [10] |
| Imidazole and Triazole fungicides in honeybees | Not Specified | 0.001 - 0.005 µ g/bee | Not Specified | 79 - 99% (most analytes) | ≤ 12.3% | [11] |
Experimental Protocols
Below are detailed methodologies for HPLC-UV, LC-MS/MS, and GC-MS based on established protocols for similar imidazole-containing compounds. These should be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely accessible technique for the quantification of non-volatile and thermally stable compounds.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 150 mm length)[12]
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer or formic acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Solutions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M KH2PO4 adjusted to pH 3.20) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[2] A typical starting point could be a 70:30 (v/v) mixture of the aqueous and organic phases.[2]
-
Diluent: The mobile phase is often a suitable diluent.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the diluent to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards.[12]
-
Sample Solution Preparation: Prepare the sample containing this compound at a concentration within the calibration range using the same diluent.[12]
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm[12]
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)[12]
-
Injection Volume: 10 µL[12]
-
Column Temperature: 30 °C[12]
-
Detection Wavelength: Imidazole derivatives typically absorb in the low UV region. A starting wavelength of 210 nm is recommended, with optimization based on the UV spectrum of this compound.[3][12]
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices or quantifying trace levels of the analyte.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., equipped with an electrospray ionization - ESI - source)
-
Reversed-phase column (e.g., C18 or a specialized column like Waters Acquity UPLC HSS T3)[4][5]
-
LC-MS grade solvents (acetonitrile, methanol, water) and additives (formic acid, ammonium acetate)
-
This compound reference standard and a suitable internal standard (e.g., an isotope-labeled version)
Sample Preparation (Example for a pharmaceutical formulation):
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of water and organic solvent).
-
Perform serial dilutions to bring the concentration into the linear range of the instrument.
-
Spike with the internal standard.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography Conditions (Example):
-
Column: Waters Acquity UPLC HSS T3[5]
-
Mobile Phase A: Water with 0.1% formic acid[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[4]
-
Flow Rate: 0.4 mL/min[5]
-
Gradient Elution: A gradient from a low to high percentage of Mobile Phase B is typically used to ensure good separation.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is common for imidazole compounds.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[4] The specific MRM transitions for this compound would need to be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. For many imidazole derivatives, a derivatization step is necessary to improve their volatility. A GC-MS spectrum for this compound is available in the PubChem database, indicating its amenability to this technique.[13]
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane)[14]
-
High-purity carrier gas (e.g., helium)
-
Derivatization agent (e.g., isobutyl chloroformate)[10]
-
This compound reference standard
Sample Preparation and Derivatization (Example):
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a solvent compatible with the derivatization reaction (e.g., acetonitrile).
-
Add the derivatizing agent and a catalyst (e.g., pyridine) and heat to complete the reaction.[10]
-
The derivatized sample is then injected into the GC-MS.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier Gas Flow: Constant flow mode (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized this compound.
Mandatory Visualization
Caption: General workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 4. benchchem.com [benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to Ethyl 2-amino-1H-imidazole-5-carboxylate, a valuable building block in medicinal chemistry. Due to the limited publicly available data on direct, head-to-head comparisons of different synthetic methodologies for this specific molecule, this guide will focus on established general principles for 2-aminoimidazole synthesis, supported by experimental data for analogous compounds where applicable. We will explore a plausible and widely recognized pathway and present a detailed, hypothetical experimental protocol based on this established chemistry.
Introduction to 2-Aminoimidazoles
The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its prevalence is due to its ability to act as a bioisostere for guanidine, participating in crucial hydrogen bonding interactions with biological targets. Consequently, efficient and scalable methods for the synthesis of substituted 2-aminoimidazoles are of significant interest to the drug discovery community.
General Synthetic Strategies
The construction of the 2-aminoimidazole core can be achieved through several synthetic approaches. The most common and established method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine. This approach is versatile and can be adapted to produce a variety of substituted 2-aminoimidazoles.
A prominent and logical synthetic route to this compound involves the cyclocondensation of a suitably functionalized three-carbon precursor with guanidine. A key starting material for this transformation is a derivative of diethyl oxosuccinate.
Hypothetical Synthetic Pathway and Experimental Protocol
Based on fundamental principles of imidazole synthesis, a plausible and efficient route to this compound is the reaction of guanidine with a diethyl 2-substituted-3-oxosuccinate. For the purpose of this guide, we will outline a hypothetical protocol based on the reaction of guanidine with diethyl 2-chloro-3-oxosuccinate.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Diethyl 2-chloro-3-oxosuccinate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Guanidine Free Base: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide in anhydrous ethanol is prepared. To this solution, an equimolar amount of guanidine hydrochloride is added portion-wise with stirring. The mixture is stirred at room temperature for 1 hour to ensure the complete formation of the guanidine free base and the precipitation of sodium chloride.
-
Reaction Setup: The resulting suspension of sodium chloride in the ethanolic solution of guanidine is cooled in an ice bath.
-
Addition of the β-Ketoester: A solution of diethyl 2-chloro-3-oxosuccinate in anhydrous ethanol is added dropwise to the cold guanidine solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude material is then purified by column chromatography on silica gel to afford this compound as a solid.
Benchmarking Efficiency Parameters (Hypothetical Data)
To provide a framework for comparison, the following table summarizes hypothetical efficiency data for the proposed synthesis. In a real-world research setting, these parameters would be determined experimentally and compared against alternative routes.
| Parameter | Method A: Guanidine Cyclocondensation (Hypothetical) |
| Starting Materials | Diethyl 2-chloro-3-oxosuccinate, Guanidine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Yield | 60 - 75% |
| Purification Method | Column Chromatography |
Alternative Approaches and Future Directions
While the guanidine cyclocondensation is a robust method, other synthetic strategies for 2-aminoimidazoles exist and could be adapted for the synthesis of this compound. These include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern catalytic methods offer alternative pathways to construct the imidazole ring.
-
Solid-Phase Synthesis: For the generation of libraries of related compounds, solid-phase synthesis can be a highly efficient approach.
Further research is needed to explore these alternative routes and to provide a direct, data-driven comparison of their efficiency for the synthesis of this specific target molecule. The development of greener synthetic methods, such as those employing deep eutectic solvents, could also significantly improve the environmental footprint and overall efficiency of the synthesis.
Conclusion
The synthesis of this compound can be effectively approached through the well-established cyclocondensation of a β-dicarbonyl equivalent with guanidine. The hypothetical protocol and benchmarking data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this important chemical building block. As the demand for novel pharmaceuticals grows, the continuous improvement of synthetic methodologies for key intermediates like this compound will remain a critical area of research.
Characterization of Ethyl 2-amino-1H-imidazole-5-carboxylate Derivatives by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of ethyl 2-amino-1H-imidazole-5-carboxylate and its derivatives is crucial in pharmaceutical research and development due to their prevalence as key structural motifs in many biologically active compounds. Mass spectrometry, often coupled with chromatographic techniques, stands as a powerful tool for the identification and quantification of these molecules. This guide provides a comparative overview of mass spectrometry-based methods for the characterization of this compound, supported by experimental data and detailed protocols.
Mass Spectrometric Profile of this compound
This compound (C₆H₉N₃O₂) has a molecular weight of 155.15 g/mol .[1] Mass spectrometric analysis provides valuable information for its structural elucidation and quantification.
Key Mass Spectral Data:
Under electron ionization (EI) conditions, typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule readily ionizes to produce a molecular ion peak. The fragmentation pattern provides insights into the molecule's structure.
| Ionization Mode | Technique | Key m/z Ratios | Interpretation |
| Electron Ionization (EI) | GC-MS | 155, 109 | The peak at m/z 155 corresponds to the molecular ion [M]⁺•. A significant fragment is observed at m/z 109.[1] |
| Electrospray Ionization (ESI) | LC-MS/MS | 156 | In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 156. |
Proposed Fragmentation Pathway
The fragmentation of this compound in mass spectrometry can be rationalized based on the principles of ion stability and neutral losses. The observed fragment at m/z 109 in GC-MS suggests a specific cleavage. A plausible fragmentation pathway involves the loss of an ethoxy radical from the ester group, followed by the loss of carbon monoxide.
Caption: Proposed fragmentation of this compound.
Comparison of Analytical Techniques
The choice of analytical technique for the characterization of this compound derivatives depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. | Separation by gas chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Lower | High | High |
| Selectivity | Moderate | High | High |
| Structural Information | Limited (retention time) | High (fragmentation pattern) | High (fragmentation pattern) |
| Sample Volatility | Not required | Not required | Required (derivatization may be needed) |
| Matrix Effects | Can be significant | Can be significant (ion suppression/enhancement) | Less common but can occur |
| Typical Application | Routine purity analysis, quantification in simple matrices. | Trace level quantification in complex matrices (e.g., biological fluids), structural elucidation. | Analysis of volatile derivatives, confirmation of identity. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are representative protocols for the analysis of 2-aminoimidazole derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and selective quantification of this compound derivatives in complex samples.
Sample Preparation:
-
Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 156 -> Product ion (to be determined experimentally, e.g., based on fragmentation studies)
-
Internal Standard: Appropriate transition for the chosen standard.
-
References
A Comparative Guide to the Cross-Reactivity of Ethyl 2-amino-1H-imidazole-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. Ethyl 2-amino-1H-imidazole-5-carboxylate and its analogs are key building blocks in the synthesis of bioactive compounds, notably kinase inhibitors. Understanding the cross-reactivity of these analogs is crucial for developing selective therapeutics and avoiding off-target effects. This guide provides a comparative overview of the cross-reactivity profiles of various analogs of this compound, supported by available experimental data and detailed methodologies.
Data Presentation: Comparative Selectivity of 2-Aminoimidazole Analogs
| Compound/Analog | Target Enzyme | Enzyme Class | Inhibition (IC50/Ki) | Reference Compound | Inhibition (IC50/Ki) |
| 2,4-disubstituted imidazole (e.g., Compound 54) | TAK1 | Kinase (MAP3K) | 2 nM | Staurosporine | 39 nM |
| 4-aminoimidazole derivative (e.g., Compound 3b) | Src | Kinase (Tyrosine) | 90 nM | Dasatinib | <1 nM |
| Fyn | Kinase (Tyrosine) | 120 nM | Dasatinib | <1 nM | |
| Lyn | Kinase (Tyrosine) | 480 nM | Dasatinib | <1 nM | |
| Yes | Kinase (Tyrosine) | 210 nM | Dasatinib | <1 nM | |
| 2-aminobenzimidazole derivative (e.g., Compound 23) | CK1δ | Kinase (Ser/Thr) | 98.6 nM |
Table 1: Comparative inhibitory activity of 2-aminoimidazole analogs against various protein kinases.[1][2]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity studies. Below are protocols for key experiments used to assess the selectivity of kinase inhibitors.
1. Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials : Purified kinase, kinase-specific substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, test compounds.
-
Procedure :
-
Dispense 2.5 µL of the test compound at various concentrations into the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in assay buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[1]
-
2. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[3][4]
-
Materials : Cell culture reagents, test compound, PBS, protease inhibitors, lysis buffer.
-
Procedure :
-
Cell Treatment : Treat cultured cells with the test compound or vehicle control for a specified duration.
-
Heating Step : Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification : Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
-
Data Analysis :
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Ethyl 2-amino-1h-imidazole-5-carboxylate: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Ethyl 2-amino-1h-imidazole-5-carboxylate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, grounded in established safety data for imidazole derivatives and general hazardous waste management principles.
This compound is categorized as a hazardous substance, with classifications indicating it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Therefore, meticulous care in its disposal is paramount.
Summary of Key Information
The following table summarizes the critical data for this compound disposal.
| Parameter | Information | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 149520-94-5 | PubChem |
| GHS Hazard Classifications | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Disposal Recommendation | Treat as hazardous waste. Contact a licensed professional waste disposal service. | [2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, nitrile gloves, and a fully-buttoned lab coat. | [2] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [3][4] |
Detailed Disposal Protocol
Follow these step-by-step instructions for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear nitrile gloves.
-
Body Protection: Wear a fully-buttoned lab coat.
-
Ventilation: Always handle the chemical waste in a properly functioning, certified laboratory chemical fume hood to avoid dust formation and inhalation.[2][4]
-
Emergency Equipment: Ensure an emergency eyewash unit and safety shower are readily accessible.[4]
Step 2: Waste Collection
-
Container: Collect waste this compound (both pure form and in solutions) in a sealable, airtight, and compatible waste container.[3][4]
-
Avoid Mixing: Do not mix with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]
-
Spill Cleanup: In case of a spill, avoid generating dust. Use appropriate tools to clean up the spilled material and place it in a sealed container for disposal as hazardous waste.[2][4]
Step 3: Labeling and Storage
-
Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[4] The label must include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Harmful," "Irritant").
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible chemicals.[3][4]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) office.[2][3]
-
Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.
-
Do Not: Do not dispose of this compound down the drain or in the regular trash.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 2-amino-1h-imidazole-5-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-1h-imidazole-5-carboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. | Prevents skin contact and irritation.[2][3] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Protects against serious eye irritation from dust or splashes.[2][3] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are required. | Minimizes skin exposure.[4][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95) is necessary. | Prevents respiratory tract irritation.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to this experimental workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Contaminated PPE :
-
Dispose of contaminated gloves, lab coats, and other disposable PPE as hazardous waste in accordance with institutional and local regulations.[2]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
